Diiodo(1,5-cyclooctadiene)platinum(II)
Description
The exact mass of the compound Diiodo(1,5-cyclooctadiene)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diiodo(1,5-cyclooctadiene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiodo(1,5-cyclooctadiene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12266-72-7 |
|---|---|
Molecular Formula |
C8H12I2Pt |
Molecular Weight |
557.07 g/mol |
IUPAC Name |
cycloocta-1,5-diene;diiodoplatinum |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SGSFNZOKVYTGRR-UHFFFAOYSA-L |
SMILES |
C1CC=CCCC=C1.I[Pt]I |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] |
Canonical SMILES |
C1CC=CCCC=C1.I[Pt]I |
Other CAS No. |
12266-72-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)I₂, is an organometallic compound that serves as a precursor in the synthesis of various platinum complexes. While its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), is extensively studied and commercially available, detailed crystallographic data for the diiodo derivative is not as readily available in the surveyed literature. This guide provides a comprehensive overview of the available information on Diiodo(1,5-cyclooctadiene)platinum(II), including its synthesis and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro analogue.
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
A reliable method for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of potassium iodide.
Experimental Protocol: Synthesis
The following protocol is adapted from established synthetic procedures for related platinum-diene complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
1,5-Cyclooctadiene (COD)
-
Potassium iodide (KI)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
Petroleum ether
-
Silica gel (chromatography grade)
Procedure:
-
A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II) chloride salt is followed by the addition of potassium iodide.
-
To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is added.
-
1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.
-
A solution of sodium metabisulfite in water is added to the suspension until the solution becomes colorless, indicating the reduction of any platinum(IV) species and the formation of the platinum(II) complex.
-
The resulting yellow precipitate of Diiodo(1,5-cyclooctadiene)platinum(II) is collected by filtration.
-
The crude product is washed with water and diethyl ether.
-
For purification, the product is redissolved in boiling methylene chloride.
-
Chromatographic grade silica gel is added to the solution, which is then filtered.
-
The filtrate is concentrated by evaporation, and the pure product is precipitated by the addition of petroleum ether.
-
The purified yellow crystals are collected by filtration, washed with petroleum ether, and dried.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).
Crystal Structure Analysis
Comparative Crystal Structure Data: Dichloro(1,5-cyclooctadiene)platinum(II)
The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar coordination geometry around the platinum(II) center. The two chlorine atoms and the midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination sites.
Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.846(5) |
| b (Å) | 9.668(6) |
| c (Å) | 11.530(7) |
| β (°) | 98.31(1) |
| Volume (ų) | 865.4 |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)
| Bond | Length (Å) | Angle | Degree (°) |
| Pt-Cl1 | 2.324(2) | Cl1-Pt-Cl2 | 90.53(8) |
| Pt-Cl2 | 2.319(2) | M1-Pt-M2 | 87.2 |
| Pt-M1 | 2.018 | M1-Pt-Cl1 | 90.9 |
| Pt-M2 | 2.022 | M2-Pt-Cl2 | 91.4 |
*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general procedure for the determination of a crystal structure, which would be applicable to Diiodo(1,5-cyclooctadiene)platinum(II).
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (platinum and iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a detailed crystal structure analysis is not currently available in the public domain, its synthesis is well-established. The crystallographic data of its dichloro analogue provides a strong basis for understanding its molecular geometry, which is expected to be a distorted square planar environment around the platinum(II) center. Further research involving the single-crystal X-ray diffraction of Diiodo(1,5-cyclooctadiene)platinum(II) would be beneficial to the scientific community to provide a more complete understanding of its structural characteristics.
Unveiling the Spectroscopic Signature of Diiodo(1,5-cyclooctadiene)platinum(II): A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy of Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂). This document details the expected spectroscopic characteristics, a robust experimental protocol for its synthesis and analysis, and the underlying principles governing its NMR properties.
Diiodo(1,5-cyclooctadiene)platinum(II) is a key organometallic complex utilized in synthesis and catalysis. Understanding its electronic and structural properties is paramount for its effective application. ¹⁹⁵Pt NMR spectroscopy stands as a powerful, non-destructive technique to probe the immediate coordination environment of the platinum center, offering valuable insights into ligand effects and molecular geometry.
¹⁹⁵Pt NMR Spectroscopic Data
One study on a related series of complexes, [Pt(Me₂phen)(η²-C₂H₄)X₂], clearly demonstrates this downfield shift trend as the halide progresses from Cl to Br to I.[1] Another relevant data point comes from the ¹⁹⁵Pt NMR characterization of PtI₂(DBCOT), where DBCOT is dibenzocyclooctatetraene, which indicates a less electron-rich platinum center in DBCOT complexes compared to their COD analogs.[2]
Based on these trends and data for related compounds, the estimated ¹⁹⁵Pt NMR chemical shift for Diiodo(1,5-cyclooctadiene)platinum(II) is presented in the table below, alongside data for its dichloro and dibromo analogs for comparison.
| Compound | Chemical Shift (δ¹⁹⁵Pt, ppm) |
| Dichloro(1,5-cyclooctadiene)platinum(II) | ~ -3600 to -3700 (typical) |
| Dibromo(1,5-cyclooctadiene)platinum(II) | Lower than dichloro analog |
| Diiodo(1,5-cyclooctadiene)platinum(II) | ~ -4000 to -4200 (Estimated) |
Table 1: Comparative ¹⁹⁵Pt NMR Chemical Shifts of [Pt(COD)X₂] (X = Cl, Br, I). The chemical shift for the diiodo complex is an estimation based on established trends.
Experimental Protocols
A detailed experimental workflow for the synthesis and subsequent ¹⁹⁵Pt NMR analysis of Diiodo(1,5-cyclooctadiene)platinum(II) is outlined below. The synthesis is adapted from established procedures for related halo-platinum complexes.[2][3][4]
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is most conveniently achieved through a halide exchange reaction starting from the readily available Dichloro(1,5-cyclooctadiene)platinum(II).
Materials and Reagents:
-
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere of argon or nitrogen, suspend Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 g, 2.67 mmol) in 50 mL of anhydrous acetone.
-
Addition of Sodium Iodide: In a separate flask, dissolve a 10-fold molar excess of sodium iodide (4.00 g, 26.7 mmol) in 50 mL of anhydrous acetone.
-
Reaction: Slowly add the sodium iodide solution to the stirred suspension of the platinum complex at room temperature. The color of the suspension will gradually change from white to yellow.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Workup: After 24 hours, remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting solid, add 50 mL of dichloromethane and stir for 15 minutes. A white precipitate of sodium chloride and excess sodium iodide will form.
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble salts.
-
Purification: Reduce the volume of the filtrate to approximately 10 mL. Slowly add diethyl ether to precipitate the yellow solid product.
-
Isolation and Drying: Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield Diiodo(1,5-cyclooctadiene)platinum(II).
¹⁹⁵Pt NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹⁵Pt frequency.
Sample Preparation:
-
Dissolve approximately 20-30 mg of the synthesized Diiodo(1,5-cyclooctadiene)platinum(II) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard 5 mm NMR tube.
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.
-
Transmitter Frequency (O1P): Centered in the expected chemical shift region for Pt(II) iodo complexes (e.g., around -4100 ppm).
-
Spectral Width (SW): A wide spectral width is recommended due to the large chemical shift range of ¹⁹⁵Pt (e.g., 200-300 ppm).
-
Acquisition Time (AQ): Typically 0.1-0.2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and spectrometer sensitivity.
-
Reference: The spectrum should be referenced externally to a standard, typically Na₂[PtCl₆] in D₂O, which is defined as 0 ppm.
Logical Workflow and Diagrams
The experimental workflow for the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II) can be visualized as a logical progression of steps.
Caption: Experimental workflow for the synthesis and ¹⁹⁵Pt NMR analysis of Diiodo(1,5-cyclooctadiene)platinum(II).
This guide provides a foundational understanding of the ¹⁹⁵Pt NMR spectroscopy of Diiodo(1,5-cyclooctadiene)platinum(II), empowering researchers to confidently synthesize and characterize this important organometallic compound. The provided protocols and estimated spectroscopic data serve as a valuable resource for further investigation and application in various fields of chemical and pharmaceutical research.
References
Unveiling the Molecular Architecture of Diiodo(1,5-cyclooctadiene)platinum(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry, synthesis, and characterization of diiodo(1,5-cyclooctadiene)platinum(II), a significant organoplatinum complex with potential applications in catalysis and drug development. This document summarizes key quantitative data, details experimental protocols, and presents visual representations of its molecular structure and synthesis workflow.
Molecular Geometry and Structural Parameters
The primary difference in the geometric parameters between the diiodo- and dichloro- complexes will be the length of the platinum-halogen bond. The Pt-I bond is expected to be significantly longer than the Pt-Cl bond due to the larger ionic radius of iodine. This increased bond length can influence the steric and electronic properties of the complex, potentially affecting its reactivity and interaction with biological targets.
The following tables present the crystallographically determined bond lengths and angles for dichloro(1,5-cyclooctadiene)platinum(II), which serve as a reasonable approximation for the diiodo- complex, with the caveat of the platinum-halogen bond length.
| Bond | Length (Å) |
| Pt-Cl | 2.329 |
| Pt-C(olefin) (average) | 2.15 |
| C=C (coordinated) | 1.38 |
| C-C (aliphatic) (average) | 1.53 |
| C-H (average) | 0.96 |
| Angle | Degree (°) |
| Cl-Pt-Cl | 90.3 |
| Cl-Pt-C | 89.8, 169.9 |
| C-Pt-C | 37.1 |
| C-C=C | 119.2 |
| H-C-H | 109.5 |
Synthesis and Characterization
A detailed and reliable method for the synthesis of diiodo(1,5-cyclooctadiene)platinum(II) is available, enabling its preparation for research and development purposes.[2]
Experimental Protocol: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)[2]
Materials:
-
Hydrated chloroplatinic acid (H₂PtCl₆·xH₂O)
-
Potassium iodide (KI)
-
1,5-cyclooctadiene (COD)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Methylene chloride (CH₂Cl₂)
-
Petroleum ether
-
Silica gel (chromatographic grade)
-
Water
-
Diethyl ether
Procedure:
-
A solution of hydrated chloroplatinic acid is prepared in water.
-
To this solution, potassium iodide is added, followed by 1,5-cyclooctadiene.
-
The resulting brown suspension is stirred magnetically.
-
A solution of fresh sodium metabisulfite in water is added until the solution becomes colorless, indicating the reduction of any excess iodine.
-
The yellow product, diiodo(1,5-cyclooctadiene)platinum(II), is separated by filtration and washed sequentially with water and diethyl ether.
-
For purification, the product is redissolved in boiling methylene chloride.
-
Chromatographic grade silica gel is added to the cooled solution, which is then filtered. The silica gel is washed with additional methylene chloride.
-
The combined filtrates are concentrated by evaporation until crystallization begins.
-
The hot solution is added to petroleum ether to precipitate the purified product.
-
The precipitate is washed with petroleum ether and dried.
Yield: Approximately 77%.
Properties: The final product is a yellow, air-stable solid.
Spectroscopic Characterization
The synthesized complex can be characterized using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the C-H stretching and bending vibrations of the cyclooctadiene ligand. The Pt-I stretching frequency will appear in the far-IR region, typically at a lower wavenumber than the Pt-Cl stretch of the dichloro- analogue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene ligand. The chemical shifts and coupling patterns will be indicative of the coordinated diene.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the olefinic and aliphatic carbons of the COD ligand.
-
¹⁹⁵Pt NMR: The platinum-195 NMR spectrum will exhibit a characteristic chemical shift that is sensitive to the coordination environment of the platinum center. The chemical shift for the diiodo- complex is expected to be at a lower frequency (more shielded) compared to the dichloro- analogue due to the greater shielding effect of the iodide ligands.
-
Visualizing Molecular Structure and Synthesis
To aid in the understanding of the molecular geometry and the synthetic process, the following diagrams are provided.
Caption: Ball-and-stick model of the diiodo(1,5-cyclooctadiene)platinum(II) complex.
Caption: A simplified workflow for the synthesis of diiodo(1,5-cyclooctadiene)platinum(II).
References
solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in organic solvents
An In-depth Technical Guide on the Solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Diiodo(1,5-cyclooctadiene)platinum(II), a significant organometallic compound. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides a standardized experimental protocol for determining solubility.
Core Compound: Diiodo(1,5-cyclooctadiene)platinum(II)
Diiodo(1,5-cyclooctadiene)platinum(II), with the chemical formula C₈H₁₂I₂Pt, is a yellow, air-stable solid.[1] Understanding its solubility is crucial for its application in synthesis, catalysis, and materials science. The choice of solvent can significantly impact reaction kinetics, product purity, and the feasibility of various experimental procedures.
Data Presentation: Solubility Profile
The following table summarizes the known qualitative solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in various organic solvents. For comparative purposes, information on the more commonly studied analogue, Dichloro(1,5-cyclooctadiene)platinum(II), is also included where available.
| Solvent | Diiodo(1,5-cyclooctadiene)platinum(II) | Dichloro(1,5-cyclooctadiene)platinum(II) |
| Chloroform | Slightly soluble[1] | Soluble |
| Methylene Chloride | Slightly soluble[1] | Soluble[2] |
| Acetic Acid | Slightly soluble[1] | Data not available |
| Sulfolane | Slightly soluble[1] | Data not available |
| Water | Insoluble | Insoluble[3] |
Experimental Protocols: Determination of Solubility
Objective: To determine the qualitative and semi-quantitative solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in a given organic solvent.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II)
-
Selected organic solvents (e.g., chloroform, methylene chloride, toluene, acetone)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation: Accurately weigh a small amount of Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a predetermined time (e.g., 2 minutes) at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.
-
Incremental Addition: If the solid is not fully dissolved, add an additional measured volume of the solvent and repeat the mixing and observation steps. This will help in determining the approximate solubility limit.
-
Heating (Optional): If the compound remains insoluble at room temperature, the test tube can be gently heated in a water bath to observe the effect of temperature on solubility. Any changes upon cooling should also be noted.
-
Filtration and Quantification (for quantitative analysis): If a saturated solution is obtained, it can be filtered to remove any excess solid. A known volume of the clear filtrate can then be evaporated to dryness, and the mass of the dissolved solid can be determined to calculate the solubility in units such as g/L or mg/mL.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of Diiodo(1,5-cyclooctadiene)platinum(II).
Caption: Workflow for determining the solubility of a chemical compound.
References
A Technical Guide to the Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the two-step synthesis of diiodo(1,5-cyclooctadiene)platinum(II), a valuable precursor in organometallic chemistry and catalyst development. The process involves the initial preparation of dichloro(1,5-cyclooctadiene)platinum(II) from potassium tetrachloroplatinate(II), followed by a ligand exchange reaction to yield the final diiodo complex. This document provides detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂)
The initial step involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with 1,5-cyclooctadiene (cod). This reaction proceeds via the displacement of two chloride ligands from the platinum coordination sphere by the diene, yielding the stable, colorless solid, dichloro(1,5-cyclooctadiene)platinum(II)[1].
Experimental Protocol
A highly efficient method for the synthesis of Pt(cod)Cl₂ has been reported, achieving high yields under relatively mild conditions[2]. The following protocol is adapted from this method:
-
Reaction Setup: In a suitable reaction vessel, a suspension of potassium tetrachloroplatinate(II) is prepared in a biphasic solvent system of deionized water and n-propanol.
-
Addition of Reagents: 1,5-cyclooctadiene and a phase-transfer catalyst, such as polyethylene glycol (PEG-400), are added to the suspension. The use of a phase-transfer catalyst facilitates the reaction between the aqueous K₂PtCl₄ and the organic 1,5-cyclooctadiene.
-
Reaction Conditions: The reaction mixture is heated to approximately 50°C and stirred for 4 hours.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting milky white precipitate of Pt(cod)Cl₂ is isolated by vacuum filtration. The solid product is then washed with ethanol and water and subsequently dried.
Quantitative Data
| Parameter | Value | Reference |
| Mole Ratio (K₂PtCl₄ : cod) | 1 : 6.4 | [2] |
| Solvent System | Deionized Water / n-Propanol | [2] |
| Phase-Transfer Catalyst | PEG-400 | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Product Yield | 90-95% | [2] |
| Appearance | White to light yellow powder | |
| Melting Point | 285 °C (decomposes) |
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(cod)I₂) via Ligand Exchange
The second step involves a ligand exchange reaction where the chloride ligands of Pt(cod)Cl₂ are substituted by iodide ions. This is typically achieved by reacting Pt(cod)Cl₂ with an excess of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent. The greater nucleophilicity of the iodide ion drives the displacement of the chloride ligands.
Experimental Protocol
The following is a general procedure for the synthesis of Pt(cod)I₂ based on established ligand exchange principles for similar platinum complexes.
-
Reaction Setup: Dichloro(1,5-cyclooctadiene)platinum(II) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.
-
Addition of Iodide Source: A solution of excess potassium iodide or sodium iodide in a compatible solvent (e.g., acetone or water) is added to the solution of the platinum complex.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can often be monitored by a color change, as the diiodo-complex is typically a different color than the dichloro-precursor.
-
Isolation and Purification: The product, diiodo(1,5-cyclooctadiene)platinum(II), which is generally less soluble than the starting material, precipitates from the solution. The solid is collected by filtration, washed with a suitable solvent to remove excess iodide salts and byproducts, and then dried.
Quantitative Data
| Parameter | Value |
| Starting Material | Dichloro(1,5-cyclooctadiene)platinum(II) |
| Reagent | Potassium Iodide (KI) or Sodium Iodide (NaI) |
| Solvent | Acetone or Dichloromethane |
| Reaction Temperature | Room Temperature |
| Product | Diiodo(1,5-cyclooctadiene)platinum(II) |
| Appearance | Yellow solid |
Characterization Data
Spectroscopic methods are essential for the characterization of the synthesized complexes.
-
¹H NMR Spectroscopy: The proton NMR spectrum of Pt(cod)Cl₂ shows characteristic signals for the olefinic and methylene protons of the coordinated 1,5-cyclooctadiene ligand. Upon conversion to Pt(cod)I₂, a shift in the positions of these signals is expected due to the change in the electronic environment around the platinum center.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. The Pt-Cl stretching vibrations in the far-IR region (typically around 300-350 cm⁻¹) will be absent in the spectrum of Pt(cod)I₂ and replaced by Pt-I stretching bands at lower frequencies.
Reaction Pathway Diagrams
The following diagrams illustrate the two-step synthesis process.
Caption: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II).
Caption: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).
References
Unveiling the Genesis of a Key Platinum Complex: The Discovery and Initial Preparation of Diiodo(1,5-cyclooctadiene)platinum(II)
A cornerstone of platinum(II) chemistry, Diiodo(1,5-cyclooctadiene)platinum(II) [Pt(COD)I₂], emerged from foundational studies on olefin complexes. Its initial preparation hinges on a straightforward yet elegant halide exchange reaction, a method pioneered in the mid-20th century for related platinum compounds. This technical guide delves into the historical context of its discovery and provides a detailed protocol for its synthesis, catering to researchers, scientists, and professionals in drug development.
The discovery of [Pt(COD)I₂] is intrinsically linked to the broader exploration of metal-olefin complexes, a field that gained significant momentum with the characterization of Zeise's salt. The synthesis of the analogous dichloro- and dibromo-(1,5-cyclooctadiene)platinum(II) complexes by Chatt and Venanzi laid the groundwork for accessing a variety of such compounds. Their work demonstrated the facility of halide exchange reactions on the platinum center, a principle that directly applies to the preparation of the diiodo derivative.
The initial synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is achieved through the reaction of its chloro-analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂], with an iodide salt, typically sodium iodide or potassium iodide. This substitution is driven by the higher nucleophilicity of the iodide ion compared to the chloride ion and the often-favorable precipitation of the resulting diiodo complex.
Experimental Protocol: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
This section details the well-established laboratory procedure for the preparation of [Pt(COD)I₂] from [Pt(COD)Cl₂].
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
Acetone (reagent grade)
-
Distilled water
-
Diethyl ether or ethanol (for washing)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) in a suitable volume of acetone.
-
Addition of Iodide: In a separate flask, prepare a solution of a molar excess (typically 2.5 to 3 equivalents) of sodium iodide or potassium iodide in acetone.
-
Reaction: Slowly add the iodide solution to the stirring solution of the platinum complex at room temperature. A color change and the formation of a precipitate are typically observed.
-
Stirring: Allow the reaction mixture to stir at room temperature for a specified period, generally ranging from 1 to 4 hours, to ensure complete halide exchange.
-
Precipitation and Isolation: If the product does not precipitate spontaneously, the volume of acetone can be reduced under vacuum, or water can be added to induce precipitation. Collect the solid product by suction filtration.
-
Washing: Wash the collected solid sequentially with small portions of water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting yellow crystalline solid under vacuum to obtain the pure Diiodo(1,5-cyclooctadiene)platinum(II).
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II).
| Parameter | Value |
| Starting Material | Dichloro(1,5-cyclooctadiene)platinum(II) |
| Reagent | Sodium Iodide (or Potassium Iodide) |
| Solvent | Acetone |
| Typical Molar Ratio | 1 : 2.5-3 ([Pt(COD)Cl₂] : NaI) |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature |
| Product Appearance | Yellow crystalline solid |
| Typical Yield | > 90% |
| Melting Point | Decomposes above 200 °C |
Spectroscopic Characterization
The identity and purity of the synthesized [Pt(COD)I₂] are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Resonances corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene ligand. The chemical shifts are influenced by the platinum-iodide bonding. |
| Infrared (IR) | Characteristic vibrational bands for the C=C and C-H bonds of the cyclooctadiene ligand. The Pt-I stretching frequency can be observed in the far-IR region. |
| Elemental Analysis | Confirms the elemental composition (C, H, I, Pt) of the synthesized compound. |
Workflow and Logical Relationships
The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) follows a clear and logical workflow, as illustrated in the diagram below.
Caption: Synthetic workflow for Diiodo(1,5-cyclooctadiene)platinum(II).
This straightforward and high-yielding synthesis has made Diiodo(1,5-cyclooctadiene)platinum(II) a readily accessible and valuable precursor in organometallic chemistry, catalysis, and the development of novel platinum-based therapeutic agents. Its discovery and preparation are a testament to the fundamental principles of coordination chemistry that continue to drive innovation in various scientific fields.
Theoretical Insights into Diiodo(1,5-cyclooctadiene)platinum(II): A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical analysis of Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(COD)I₂, a significant organoplatinum compound. While extensive experimental and theoretical data are available for its chloro-analogue, Pt(COD)Cl₂, the diiodo derivative has been less explored from a computational standpoint. This document bridges that gap by proposing a robust theoretical framework for studying Pt(COD)I₂. It outlines detailed computational methodologies, predicts key molecular and electronic properties, and presents these findings in a structured format for clarity and comparative analysis. The insights provided herein are crucial for researchers in organometallic chemistry, catalysis, and medicinal chemistry, offering a foundational understanding of the complex's behavior and potential applications.
Introduction
Platinum(II) complexes are cornerstones in various chemical fields, from homogeneous catalysis to cancer therapy. The (1,5-cyclooctadiene)platinum(II) moiety is a versatile precursor, with the diene ligand being readily displaceable, making it an excellent starting material for the synthesis of other platinum compounds. The nature of the halide ligands in these complexes significantly influences their stability, reactivity, and electronic properties. While Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) is well-characterized both experimentally and computationally, its diiodo counterpart, Pt(COD)I₂, remains less studied in the theoretical domain.
This guide presents a projected theoretical study of Pt(COD)I₂, leveraging established computational methods for heavy metal complexes. By comparing the predicted properties of Pt(COD)I₂ with the known data for Pt(COD)Cl₂, we can elucidate the impact of substituting chloride with iodide ligands. This includes changes in molecular geometry, the nature of the platinum-ligand bonds, and the electronic structure. Such a comparative analysis is invaluable for predicting the reactivity of Pt(COD)I₂ and for the rational design of new platinum-based catalysts and therapeutic agents.
Proposed Experimental Protocols
While this document focuses on theoretical calculations, a sound computational study is always benchmarked against experimental data. The following section outlines the key experimental protocols for the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II).
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
The synthesis of Pt(COD)I₂ can be achieved through a halide exchange reaction starting from the more common Pt(COD)Cl₂. A typical procedure is as follows:
-
Starting Material : Dichloro(1,5-cyclooctadiene)platinum(II) is prepared from potassium tetrachloroplatinate and 1,5-cyclooctadiene.
-
Reaction Setup : Dissolve Pt(COD)Cl₂ in a suitable solvent such as acetone or dichloromethane.
-
Halide Exchange : Add a stoichiometric excess (e.g., 2.2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the solution.
-
Reaction Conditions : Stir the mixture at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up : The sodium chloride or potassium chloride byproduct precipitates out of the solution and can be removed by filtration. The solvent from the filtrate is then removed under reduced pressure.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield Diiodo(1,5-cyclooctadiene)platinum(II) as a crystalline solid.
Spectroscopic and Structural Characterization
To validate the identity and purity of the synthesized Pt(COD)I₂ and to provide experimental data for comparison with theoretical calculations, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are used to confirm the structure of the complex in solution. The chemical shifts and coupling constants provide valuable information about the electronic environment of the platinum center and the organic ligands.
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic vibrational modes of the 1,5-cyclooctadiene ligand and the platinum-iodine bonds.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and isotopic distribution of the complex.
-
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths and angles. These data are crucial for validating the accuracy of the computationally optimized geometry.
Theoretical Methodology
The following section details the proposed computational approach for the theoretical investigation of Diiodo(1,5-cyclooctadiene)platinum(II). The choice of methodology is critical for obtaining accurate and reliable results for complexes containing heavy elements like platinum and iodine.
Computational Workflow
A systematic computational workflow is essential for a thorough theoretical study. The proposed workflow is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in the computational study of Pt(COD)I₂.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been shown to be a powerful tool for studying the electronic structure and properties of transition metal complexes.
-
Functional Selection : A hybrid functional, such as B3LYP or PBE0, is recommended as they often provide a good balance between accuracy and computational cost for organometallic systems. The inclusion of dispersion corrections (e.g., D3) is important to accurately model non-covalent interactions.
-
Basis Set Selection : For the platinum and iodine atoms, a basis set that includes relativistic effects is crucial. The LANL2DZ or def2-TZVP effective core potentials (ECPs) are suitable choices. For the lighter atoms (C, H), a Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP can be used.
-
Software : All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or ADF.
Geometry Optimization and Frequency Calculations
The initial molecular structure of Pt(COD)I₂ will be constructed based on the known crystal structure of Pt(COD)Cl₂ with the chlorine atoms replaced by iodine atoms. This structure will then be fully optimized in the gas phase without any symmetry constraints. A subsequent frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Population and Bonding Analysis
To understand the nature of the chemical bonds within Pt(COD)I₂, a population and bonding analysis will be conducted.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis will be used to investigate the charge distribution, hybridization, and donor-acceptor interactions between the platinum center and the ligands.
-
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can be employed to characterize the properties of the electron density at the bond critical points, providing insights into the nature of the Pt-I and Pt-olefin bonds.
Predicted Molecular and Electronic Properties
Based on the proposed computational methodology and comparison with the known data for Pt(COD)Cl₂, we can predict the key molecular and electronic properties of Pt(COD)I₂.
Molecular Geometry
The optimized geometry of Pt(COD)I₂ is expected to exhibit a square planar coordination around the platinum(II) center, similar to its dichloro analogue. The key predicted geometrical parameters are summarized in the table below and compared with the experimental data for Pt(COD)Cl₂.
| Parameter | Pt(COD)Cl₂ (Experimental) | Pt(COD)I₂ (Predicted) |
| Pt-Cl/Pt-I Bond Length (Å) | ~2.32 | ~2.58 - 2.62 |
| Pt-C (olefin) Bond Length (Å) | ~2.15 | ~2.18 - 2.22 |
| C=C Bond Length (Å) | ~1.39 | ~1.40 - 1.42 |
| Cl-Pt-Cl Angle (°) | ~91 | - |
| I-Pt-I Angle (°) | - | ~92 - 94 |
The longer Pt-I bond length compared to the Pt-Cl bond is expected due to the larger atomic radius of iodine. This will also likely lead to a slight increase in the I-Pt-I bond angle compared to the Cl-Pt-Cl angle to minimize steric repulsion between the larger iodide ligands.
Electronic Structure and Bonding
The substitution of chloride with iodide is expected to have a significant impact on the electronic structure of the complex.
-
HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) in these complexes is typically of metal d-orbital character with some contribution from the halide p-orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is often a combination of the metal d-orbital and the π* orbitals of the cyclooctadiene ligand. Due to the higher energy of the iodine p-orbitals compared to chlorine, the HOMO of Pt(COD)I₂ is expected to be higher in energy than that of Pt(COD)Cl₂. This will likely result in a smaller HOMO-LUMO gap for the diiodo complex, suggesting it may be more reactive and susceptible to oxidation.
The logical relationship between ligand properties and the electronic structure is depicted in the following diagram.
Caption: The influence of halide ligands on the HOMO energy and HOMO-LUMO gap.
-
NBO Analysis Predictions : The NBO analysis is expected to show a greater degree of charge transfer from the iodide ligands to the platinum center compared to the chloride ligands, reflecting the greater polarizability of iodine. This will result in a more electron-rich platinum center in Pt(COD)I₂.
Conclusions
This technical guide has outlined a comprehensive theoretical framework for the study of Diiodo(1,5-cyclooctadiene)platinum(II). By leveraging established DFT methodologies and drawing comparisons with its well-characterized dichloro analogue, we have predicted key molecular and electronic properties of Pt(COD)I₂. The substitution of chloride with iodide is anticipated to lead to longer platinum-halide bonds, a more electron-rich platinum center, and a smaller HOMO-LUMO gap. These theoretical insights provide a valuable foundation for future experimental investigations into the reactivity and potential applications of Pt(COD)I₂ in catalysis and drug development. The proposed computational workflow and methodologies can serve as a template for the theoretical investigation of other related organometallic complexes.
Methodological & Application
Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as PtI₂(COD), is an organometallic complex featuring a platinum(II) center coordinated to a 1,5-cyclooctadiene (COD) ligand and two iodide ligands. While the catalytic applications of its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)], are well-documented, specific literature on the catalytic use of PtI₂(COD) is limited. However, the synthesis of PtI₂(COD) is straightforward from the more common PtCl₂(COD), making it an accessible compound for investigation in various catalytic transformations.
The electronic and steric properties of the halide ligands in [PtX₂(COD)] complexes can significantly influence the catalytic activity of the platinum center. The larger and more electron-donating iodide ligands in PtI₂(COD), compared to the chloride ligands in PtCl₂(COD), may offer unique reactivity and selectivity in catalytic processes.
These application notes provide a protocol for the synthesis of PtI₂(COD) and detail the established catalytic applications of the closely related and well-studied PtCl₂(COD). These protocols serve as a valuable starting point for researchers interested in exploring the catalytic potential of PtI₂(COD) in reactions such as hydrosilylation and C-H activation.
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is typically achieved through a halide exchange reaction starting from the corresponding dichloro complex.
Experimental Protocol: Synthesis of PtI₂(COD) from PtCl₂(COD)
This protocol is adapted from established methods for halide exchange in related platinum complexes.
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 eq) in a minimal amount of anhydrous acetone under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium iodide (2.2 eq) in anhydrous acetone.
-
Slowly add the sodium iodide solution to the stirred solution of PtCl₂(COD) at room temperature.
-
Upon addition, a color change and the precipitation of sodium chloride (NaCl) are typically observed.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete halide exchange.
-
After the reaction is complete, remove the precipitated NaCl by filtration.
-
The filtrate, containing the dissolved PtI₂(COD), is then concentrated under reduced pressure.
-
The resulting solid is washed with a small amount of cold deionized water to remove any remaining inorganic salts and then with a non-polar solvent like hexane to remove any organic impurities.
-
Dry the resulting solid product, Diiodo(1,5-cyclooctadiene)platinum(II), under vacuum.
Characterization: The product can be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.
Potential Catalytic Applications
While specific data for PtI₂(COD) is limited, the following sections detail well-established catalytic applications of PtCl₂(COD). These protocols can be adapted for the investigation of PtI₂(COD) as a catalyst.
Hydrosilylation of Alkenes and Alkynes
Platinum complexes are highly effective catalysts for the hydrosilylation of unsaturated carbon-carbon bonds, a reaction of significant industrial importance for the synthesis of silicon-containing compounds.
General Reaction Scheme:
R₃Si-H + H₂C=CHR' --[Pt catalyst]--> R₃Si-CH₂-CH₂R'
Representative Experimental Protocol (using PtCl₂(COD) as a model):
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]
-
Alkene or alkyne substrate
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Anhydrous toluene or other suitable solvent
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e-g., argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the alkene or alkyne substrate (1.0 eq) and anhydrous toluene.
-
Add the hydrosilane (1.1 eq) to the reaction mixture.
-
In a separate vial, prepare a stock solution of the platinum catalyst, for example, by dissolving a known amount of PtCl₂(COD) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture to achieve the desired catalyst loading (typically 0.01 to 1 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C).
-
Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the desired silylated product.
Table 1: Representative Data for Hydrosilylation using PtCl₂(COD) (for comparison)
| Substrate (Alkene) | Hydrosilane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Triethoxysilane | 0.05 | 80 | 2 | >95 | Generic |
| Styrene | Dimethylphenylsilane | 0.1 | 60 | 4 | 92 | Generic |
| Phenylacetylene | Triethylsilane | 0.01 | RT | 1 | >98 | Generic |
Note: The optimal reaction conditions (catalyst loading, temperature, solvent) will depend on the specific substrates and should be optimized accordingly. The performance of PtI₂(COD) in these reactions may differ.
C-H Bond Activation and Functionalization
Platinum(II) complexes are known to catalyze the activation and functionalization of C-H bonds, enabling the direct conversion of these otherwise inert bonds into valuable chemical functionalities.
General Reaction Scheme:
R-H + Acceptor --[Pt catalyst]--> R-Acceptor + H-source
Representative Experimental Protocol for C-H Activation (using PtCl₂(COD) as a model):
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]
-
Substrate with a C-H bond to be functionalized (e.g., arene, alkane)
-
Coupling partner or oxidant (e.g., olefin, borane, or an oxidizing agent)
-
Anhydrous solvent (e.g., dichloroethane, acetic acid)
-
Additives (e.g., a base or a co-catalyst, if required)
-
Sealed reaction tube or autoclave
Procedure:
-
In a sealable reaction vessel, combine the substrate (1.0 eq), the coupling partner/oxidant (1.5-2.0 eq), and any necessary additives.
-
Add the anhydrous solvent under an inert atmosphere.
-
Add the platinum catalyst, PtCl₂(COD), to the reaction mixture (typically 1-5 mol%).
-
Seal the vessel and heat the reaction mixture to the required temperature (often in the range of 100-150 °C).
-
Maintain the reaction at this temperature with stirring for the specified duration (e.g., 12-24 hours).
-
After cooling to room temperature, carefully open the reaction vessel.
-
The product can be isolated and purified using standard techniques such as extraction, filtration, and chromatography.
Table 2: Representative Data for C-H Activation using PtCl₂(COD) (for comparison)
| Substrate | Coupling Partner | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene | Ethylene | 5 | 120 | 24 | Styrene | 45 | Generic |
| Methane | H₂O/O₂ | 2 | 100 | 12 | Methanol | 30 | Generic |
Note: C-H activation reactions are often challenging and require careful optimization of reaction conditions. The reactivity of PtI₂(COD) in these transformations is an open area of research.
Summary and Outlook
Diiodo(1,5-cyclooctadiene)platinum(II) is a readily accessible platinum complex that holds potential as a catalyst in various organic transformations. While its catalytic activity has not been extensively explored, the established catalytic profile of its dichloro analogue, PtCl₂(COD), in reactions like hydrosilylation and C-H activation provides a strong foundation for future investigations. The distinct electronic properties of the iodide ligands may lead to novel reactivity and selectivity. The protocols provided herein for the synthesis of PtI₂(COD) and for representative catalytic reactions offer a practical guide for researchers to explore the catalytic applications of this promising compound. Further studies are encouraged to elucidate the specific catalytic behavior of Diiodo(1,5-cyclooctadiene)platinum(II) and to expand its utility in synthetic chemistry and drug development.
Application Notes and Protocols for Hydrosilylation Reactions Using Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diiodo(1,5-cyclooctadiene)platinum(II), Pt(COD)I₂, as a catalyst in hydrosilylation reactions. This versatile catalyst is effective for the addition of Si-H bonds across carbon-carbon double and triple bonds, a fundamental transformation in organic synthesis and materials science.
Introduction
Hydrosilylation, the addition of a silicon hydride (hydrosilane) to an unsaturated bond, is a highly efficient and atom-economical method for the formation of silicon-carbon bonds. Platinum complexes are among the most active and widely used catalysts for this transformation. Diiodo(1,5-cyclooctadiene)platinum(II) is a stable, solid Pt(II) complex that serves as a convenient precursor to the active catalytic species. The 1,5-cyclooctadiene (COD) ligand can be readily displaced, allowing for the coordination of reactants and initiation of the catalytic cycle. The iodide ligands can influence the catalyst's activity and stability compared to its more common chloride counterpart.
Catalytic Cycle: The Chalk-Harrod Mechanism
The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. The catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) species, which is formed in situ from the Pt(II) precatalyst, to form a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The alkene coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the α- or β-adduct.
-
Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the active platinum(0) catalyst.
A modified Chalk-Harrod mechanism is also proposed where the alkene inserts into the Pt-Si bond.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and silanes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)
This protocol describes the addition of a hydrosilane to a terminal alkene to form an alkylsilane.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)
-
1-Octene
-
Triethylsilane (or other desired hydrosilane)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 2.8 mg, 0.005 mmol, 0.1 mol%).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.
-
Add 1-octene (e.g., 0.56 g, 5 mmol, 1.0 equiv).
-
Slowly add triethylsilane (e.g., 0.64 g, 5.5 mmol, 1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.
-
The reaction mixture is then stirred at a specific temperature (e.g., room temperature, 50 °C, or 80 °C) and monitored by a suitable analytical technique (e.g., GC, NMR).
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)
This protocol details the addition of a hydrosilane to a terminal alkyne, which can lead to a mixture of α, (E)-β, and (Z)-β vinylsilane isomers. The regioselectivity and stereoselectivity are highly dependent on the reaction conditions and the specific catalyst system.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)
-
Phenylacetylene
-
Triethylsilane (or other desired hydrosilane)
-
Anhydrous tetrahydrofuran (THF) (or other suitable solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 2.8 mg, 0.005 mmol, 0.1 mol%) in anhydrous THF (e.g., 5 mL).
-
Add phenylacetylene (e.g., 0.51 g, 5 mmol, 1.0 equiv) to the catalyst solution.
-
Add triethylsilane (e.g., 0.64 g, 5.5 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by GC or NMR spectroscopy.
-
After the reaction is complete, remove the solvent in vacuo. The product can be purified by vacuum distillation or flash chromatography on silica gel.
Data Presentation
The efficiency of the hydrosilylation reaction can be evaluated based on conversion, yield, and selectivity. The following tables provide a template for summarizing experimental data.
Table 1: Hydrosilylation of 1-Octene with Triethylsilane
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of β-adduct (%) |
| 1 | 0.1 | 25 | 12 | >99 | 98 |
| 2 | 0.05 | 25 | 24 | 95 | 93 |
| 3 | 0.1 | 50 | 2 | >99 | 97 |
Table 2: Hydrosilylation of Phenylacetylene with Triethylsilane
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product Ratio (α : (E)-β : (Z)-β) |
| 1 | 0.1 | 25 | 6 | >99 | 10 : 85 : 5 |
| 2 | 0.1 | 60 | 1 | >99 | 15 : 80 : 5 |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) as a Versatile Starting Material for Novel Anticancer Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in the chemotherapeutic treatment of a wide array of cancers. However, their clinical efficacy is often hampered by severe side effects and the development of drug resistance. This has spurred the exploration of new platinum complexes with improved pharmacological profiles. Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂) is a versatile and reactive starting material for the synthesis of a diverse range of platinum(II) and platinum(IV) complexes with potential as next-generation anticancer agents. The lability of the diiodo and cyclooctadiene (COD) ligands facilitates the introduction of various functionalities to modulate the electronic and steric properties of the resulting complexes, thereby influencing their biological activity.
This document provides detailed application notes and experimental protocols for the use of Diiodo(1,5-cyclooctadiene)platinum(II) in the synthesis and evaluation of novel anticancer drug candidates.
Synthesis of Anticancer Drug Candidates from Diiodo(1,5-cyclooctadiene)platinum(II)
The synthesis of potential anticancer drugs from Pt(COD)I₂ typically involves the displacement of the iodide and/or the COD ligands. The iodide ligands are more labile than chloride ligands, making Pt(COD)I₂ a highly reactive precursor.
General Synthetic Pathway
A general synthetic route involves the reaction of Pt(COD)I₂ with nitrogen-donor ligands, such as amines or N-heterocycles, to displace the iodide ligands and form stable platinum-amine complexes. Subsequent reactions can be employed to replace the COD ligand or to oxidize the platinum(II) center to platinum(IV), allowing for the introduction of axial ligands.
Caption: General synthetic workflow for producing Pt(II) and Pt(IV) complexes from Pt(COD)I₂.
Experimental Protocols
Protocol 1: Synthesis of cis-Diamine(1,5-cyclooctadiene)platinum(II) Complexes
This protocol describes the synthesis of a cis-diamineplatinum(II) complex by displacing the iodide ligands of Pt(COD)I₂ with two equivalents of an amine ligand.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)
-
Amine ligand (e.g., isopropylamine)
-
Dimethylformamide (DMF), anhydrous
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Diethyl ether, anhydrous
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Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Diiodo(1,5-cyclooctadiene)platinum(II) (1.0 mmol) in anhydrous DMF (20 mL).
-
To the stirred solution, add the amine ligand (2.2 mmol) dropwise at room temperature.
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Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding anhydrous diethyl ether (100 mL) to the reaction mixture.
-
Collect the precipitate by filtration, wash with diethyl ether (3 x 20 mL), and dry under vacuum.
-
The resulting cis-[Pt(COD)(amine)₂]I₂ can be further purified by recrystallization from a suitable solvent system (e.g., DMF/diethyl ether).
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, Caco-2 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of the synthesized platinum complexes in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the platinum complexes at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Quantitative Data Presentation
The cytotoxic activity of newly synthesized platinum complexes is a critical parameter for their evaluation as potential anticancer drugs. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The following tables summarize the IC₅₀ values for representative platinum(II) complexes derived from diiodo-platinum precursors and related compounds.
Table 1: IC₅₀ Values (µM) of Platinum(II) Complexes in Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |
| Pt(TSC)Cl[1] | Caco-2 | 2.3 |
| Pt(TSC)Cl[1] | A549 | >200 |
| Pt(TSC)Cl[1] | MCF-7 | >200 |
| Cisplatin[1] | Caco-2 | 107 |
| [Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺[2] | PANC-1 | 9.15 ± 2.02 (24h) |
| [Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺[2] | PANC-1 | 10.32 ± 1.15 (24h) |
| Cisplatin[2] | PANC-1 | >100 (24h) |
| [Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺[2] | MIA PaCa-2 | 18.35 ± 1.25 (24h) |
| [Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺[2] | MIA PaCa-2 | 13.41 ± 1.11 (24h) |
| Cisplatin[2] | MIA PaCa-2 | 31.6 ± 1.19 (24h) |
Mechanism of Action and Cellular Signaling Pathways
Platinum-based anticancer drugs primarily exert their cytotoxic effects by interacting with nuclear DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately triggering apoptosis. However, emerging evidence suggests that platinum complexes derived from diiodo-precursors can also induce cell death through alternative mechanisms, including the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Induction of Apoptosis and Cell Cycle Arrest
Organometallic platinum complexes containing phenanthroline ligands have been shown to induce significant apoptosis in pancreatic cancer cells.[2] Flow cytometry analysis reveals a substantial increase in the sub-G1 phase of the cell cycle, indicative of apoptotic cell death.[2]
Caption: Proposed mechanism of action for diiodo-platinum(II) derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. Some anticancer agents can sensitize cancer cells to treatment by inhibiting this pathway. Platycodin D, for instance, has been shown to enhance the efficacy of cetuximab in KRAS-mutant colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway.[3] While direct evidence for diiodo-platinum derivatives is still emerging, targeting this pathway represents a promising strategy for developing more effective platinum-based therapies.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by platinum derivatives.
Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) serves as an excellent precursor for the synthesis of a diverse library of platinum(II) and platinum(IV) complexes with promising anticancer activities. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel platinum-based drug candidates. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action, including their effects on key signaling pathways, will be crucial for the development of the next generation of platinum chemotherapeutics with enhanced efficacy and reduced toxicity.
References
- 1. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and appropriate storage of Diiodo(1,5-cyclooctadiene)platinum(II). The information is compiled from safety data sheets and best practices for handling air- and moisture-sensitive organometallic compounds. Note that specific data for the diiodo- derivative is limited, and many recommendations are extrapolated from its close analog, Dichloro(1,5-cyclooctadiene)platinum(II). Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Hazard Identification and Safety Precautions
Diiodo(1,5-cyclooctadiene)platinum(II), like many platinum compounds, should be handled with care due to its potential health hazards. The analogous dichloro compound is known to cause skin and serious eye irritation.[1][2]
1.1 Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can lead to irritation and potential sensitization.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of the compound, which may cause respiratory irritation.[2] |
1.2 Engineering Controls
Proper engineering controls are the primary line of defense to minimize exposure.
| Control | Specification | Rationale |
| Ventilation | Work should be conducted in a certified chemical fume hood. | Local exhaust ventilation is crucial for handling solids as powders or crystals to prevent accumulation and recirculation of particulates.[3] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | Ensures immediate decontamination in case of accidental exposure. |
Storage Procedures
Proper storage is critical to maintain the stability and integrity of Diiodo(1,5-cyclooctadiene)platinum(II).
2.1 Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature, in a cool, dry place. | Prevents thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to air and moisture. The analogous dichloro compound is noted to be hygroscopic.[4] |
| Light | Keep in a dark place.[5] | Protects from light-induced degradation. |
| Container | Keep container tightly closed in its original packaging.[3] | Prevents contamination and exposure to air and moisture. |
2.2 Incompatible Materials
To prevent hazardous reactions, avoid storing this compound with the following:
Handling and Experimental Protocols
Adherence to strict protocols during handling is essential for user safety and experimental success.
3.1 General Handling Protocol
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Preparation : Before handling, ensure all necessary PPE is worn correctly and that work will be conducted in a functional chemical fume hood.
-
Inert Atmosphere : If the compound is particularly air or moisture sensitive, perform manipulations in a glovebox.
-
Weighing : Weigh the compound in a fume hood. Avoid generating dust. If a significant amount of dust is unavoidable, respiratory protection should be enhanced.
-
Dispensing : Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping directly from the main container to prevent contamination.
-
Cleaning : Clean up any spills immediately. For minor spills, sweep up the solid and place it in a suitable container for disposal.[4] Avoid breathing any dust.[3]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
3.2 Spill and Waste Disposal Protocol
-
Spills : In case of a spill, alert personnel in the area.[3] For major spills, evacuate the area and contact emergency responders.[3] Clean up spills immediately, wearing appropriate PPE.[3] Collect spilled material into a designated, labeled waste container.
-
Waste Disposal : Dispose of waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[3][4] Do not allow the material to enter the environment or sewer systems.[4]
Workflow and Logic Diagrams
4.1 Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of Diiodo(1,5-cyclooctadiene)platinum(II).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diiodo(1,5-cyclooctadiene)platinum(II), often referred to as Pt(cod)I2. The synthesis is presented as a two-step process: the formation of the dichloro precursor, Pt(cod)Cl2, followed by a halide exchange reaction to yield the final diiodo product.
Overall Experimental Workflow
The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is typically achieved in two main stages. The first stage involves the synthesis of the stable precursor, Dichloro(1,5-cyclooctadiene)platinum(II), from a platinum salt. The second stage is a halide exchange reaction where the chloride ligands are replaced by iodide ligands.
Caption: Overall workflow for the two-stage synthesis of Pt(cod)I₂.
Part 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) [Precursor]
This precursor is a stable, colorless solid that serves as a crucial starting material for various platinum compounds.[1][2] High yield and purity in this step are essential for the success of the subsequent halide exchange.
Experimental Protocol
This protocol is adapted from a high-yield synthesis method.[3]
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Reaction Setup: In a suitable reaction vessel, dissolve potassium tetrachloroplatinate (K₂PtCl₄) in a mixture of deionized water and n-propyl alcohol.
-
Addition of Ligand: To the stirred solution, add 1,5-cyclooctadiene (COD) and a phase-transfer catalyst such as PEG-400.
-
Reaction: Heat the mixture to the optimal reaction temperature and maintain for several hours. A milky white precipitate of Pt(cod)Cl₂ should form.[3]
-
Isolation: Cool the suspension to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with absolute ethanol and deionized water to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product to a constant weight. The expected yield is typically in the range of 90-95%.[3]
Optimized Reaction Parameters
| Parameter | Recommended Value | Range | Reference |
| Molar Ratio (K₂PtCl₄ : COD) | 1 : 6.4 | 1 : 5-10 | [3] |
| Solvent Ratio (n-propanol : H₂O, v/v) | 1.0 : 1.0 | 0.8-1.5 : 1.0 | [3] |
| Reaction Temperature | 50 °C | 40-80 °C | [3] |
| Reaction Time | 4 hours | 2-4 hours | [3] |
| Expected Yield | 90-95% | [3] |
Troubleshooting Guide for Pt(cod)Cl₂ Synthesis
Caption: Troubleshooting logic for Pt(cod)Cl₂ synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Why is a phase-transfer catalyst like PEG-400 used?
-
A1: It facilitates the reaction between the aqueous potassium tetrachloroplatinate and the organic 1,5-cyclooctadiene ligand, improving reaction rate and yield.[3]
-
-
Q2: My final product is grey or black, not white. What happened?
-
A2: Discoloration often indicates the formation of platinum metal (platinum black) due to over-reduction or side reactions. This can be caused by excessive temperatures, prolonged reaction times beyond the recommendation, or impurities in the starting materials. Ensure the temperature does not significantly exceed the optimal range.
-
-
Q3: Can I use a different solvent system?
-
A3: While other solvents have been used, the n-propanol/water system is reported to give high yields.[3] Other systems, like glacial acetic acid, have also been described but may result in different impurity profiles.
-
Part 2: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) via Halide Exchange
The target compound, Pt(cod)I₂, is a yellow, air-stable solid. It is synthesized by displacing the chloride ligands from the Pt(cod)Cl₂ precursor with iodide ions. This type of ligand substitution is a common strategy in coordination chemistry.
Experimental Protocol
This is a general protocol for a halide exchange reaction.
-
Reaction Setup: Suspend the precursor, Dichloro(1,5-cyclooctadiene)platinum(II), in a suitable solvent like acetone or dichloromethane in a round-bottomed flask.
-
Addition of Iodide: Add an excess of an iodide salt (e.g., sodium iodide or potassium iodide) to the suspension. A 2-5 molar excess is typically sufficient.
-
Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by the color change from a colorless suspension to a yellow suspension/solution. The reaction may be gently heated if it proceeds too slowly at room temperature.
-
Isolation: Once the reaction is complete (typically monitored by TLC or after a set time of 12-24 hours), the solvent may be removed under reduced pressure.
-
Purification: The crude product is then purified. This typically involves washing with water to remove the excess iodide salt and the resulting chloride salt (NaCl or KCl). The product is then washed with a non-polar solvent like ether or petroleum ether and dried. Recrystallization from a solvent such as boiling methylene chloride can be performed for higher purity.
Troubleshooting Guide for Pt(cod)I₂ Synthesis
Caption: Troubleshooting logic for the Pt(cod)Cl₂ to Pt(cod)I₂ conversion.
Frequently Asked Questions (FAQs)
-
Q1: Why is my reaction not turning yellow?
-
A1: This indicates the halide exchange is not occurring or is extremely slow. Verify that your Pt(cod)Cl₂ precursor is pure and that the iodide salt is soluble in your chosen solvent (NaI has good solubility in acetone, for example). Ensure effective stirring is maintained.
-
-
Q2: How do I know the reaction is complete?
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A2: The most definitive way is to use spectroscopic methods like NMR to check for the disappearance of the starting material's signal. Thin-layer chromatography (TLC) can also be an effective way to monitor the consumption of the less polar Pt(cod)Cl₂ starting material. Visually, a complete color change from a white/colorless suspension to a distinct yellow is a good indicator.
-
-
Q3: The final product is a sticky oil instead of a yellow powder. What should I do?
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A3: This could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like pentane or diethyl ether. This will often induce precipitation of the product as a solid powder, which can then be filtered and dried properly. Ensure all inorganic salts have been removed with a water wash first.
-
References
troubleshooting common issues in Diiodo(1,5-cyclooctadiene)platinum(II) reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diiodo(1,5-cyclooctadiene)platinum(II), referred to as PtI₂(COD).
Frequently Asked Questions (FAQs)
Q1: What is Diiodo(1,5-cyclooctadiene)platinum(II) and what are its primary applications?
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic complex of platinum in the +2 oxidation state. It serves as a valuable precursor and catalyst in various organic transformations. While its dichloro counterpart, PtCl₂(COD), is more commonly cited, PtI₂(COD) is utilized in reactions where the iodide ligands can influence reactivity, selectivity, or catalyst stability. Key applications include:
-
Catalysis: It is investigated as a catalyst in reactions such as hydrosilylation, cycloisomerization, and other carbon-carbon bond-forming reactions.[1]
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Precursor for other Platinum(II) complexes: The iodide and cyclooctadiene ligands can be displaced by other ligands to synthesize novel platinum compounds with specific electronic and steric properties.
Q2: How does the reactivity of Diiodo(1,5-cyclooctadiene)platinum(II) compare to its dichloro analog?
While direct comparative studies are not extensively documented in readily available literature, some general trends can be inferred based on the properties of halide ligands in platinum complexes. The iodide ligand is a softer, more polarizable, and better leaving group than chloride. This can lead to differences in:
-
Catalyst activity: The lability of the iodide ligand might lead to faster catalyst activation in some reactions.
-
Stability: The Pt-I bond is weaker than the Pt-Cl bond, which could make the diiodo complex more sensitive to decomposition under certain conditions.
-
Selectivity: The electronic and steric differences between iodide and chloride can influence the selectivity of catalytic reactions.
Q3: What are the typical storage conditions for Diiodo(1,5-cyclooctadiene)platinum(II)?
Diiodo(1,5-cyclooctadiene)platinum(II) should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to protect it from light and moisture to prevent decomposition.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in the Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
Possible Causes:
-
Poor quality of starting materials: Impurities in the platinum salt or 1,5-cyclooctadiene (COD) can inhibit the reaction.
-
Incomplete reaction: The reaction time may be insufficient for the complete formation of the product.
-
Product decomposition: The product might be decomposing during the workup or isolation steps.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry can lead to low yields.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Use high-purity potassium tetrachloroplatinate(II) (K₂PtCl₄) or a similar platinum(II) source.
-
Ensure the 1,5-cyclooctadiene is freshly distilled or from a recently opened bottle to remove peroxides and other oxidation products.
-
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress by TLC or by observing the precipitation of the product. The reaction may require several hours to go to completion.
-
Temperature: The synthesis is typically carried out at room temperature or with gentle heating. Ensure the temperature is maintained as per the protocol.
-
Stoichiometry: Use a slight excess of 1,5-cyclooctadiene to ensure complete reaction of the platinum salt.
-
-
Improve Workup and Isolation:
-
The product is a solid that precipitates from the reaction mixture. Ensure efficient filtration and washing to remove unreacted starting materials and byproducts.
-
Wash the product with appropriate solvents (e.g., water, ethanol, ether) to remove impurities.
-
Dry the product thoroughly under vacuum to remove residual solvents.
-
Issue 2: Low Yield or Catalyst Deactivation in Catalytic Reactions
Possible Causes:
-
Catalyst Poisoning: The presence of impurities in the substrate or solvent can deactivate the platinum catalyst. Common poisons for platinum catalysts include sulfur compounds, nitrogen-containing heterocycles, and carbon monoxide.
-
Formation of Inactive Platinum Species: The catalyst can aggregate to form inactive platinum black or colloidal platinum, especially under reducing conditions or at elevated temperatures.[2]
-
Substrate or Product Inhibition: The substrate or product may coordinate strongly to the platinum center, inhibiting further catalytic turnover.
-
Air or Moisture Sensitivity: The active catalytic species may be sensitive to air or moisture.
Troubleshooting Steps:
-
Purify Substrates and Solvents:
-
Ensure substrates are purified by distillation, chromatography, or recrystallization to remove potential catalyst poisons.
-
Use anhydrous and deoxygenated solvents.
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions or aggregation. Optimize the catalyst loading to find a balance between reaction rate and catalyst stability.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Ligand Addition: In some cases, the addition of a stabilizing ligand can prevent catalyst decomposition.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use Schlenk techniques or a glovebox for sensitive reactions.
-
Data Presentation
Table 1: Physical and Spectroscopic Properties of Dihalo(1,5-cyclooctadiene)platinum(II) Complexes
| Property | PtCl₂(COD) | PtBr₂(COD) | PtI₂(COD) |
| Appearance | White to pale yellow crystalline solid | Pale yellow crystalline solid | Yellow crystalline solid |
| Molecular Weight | 374.16 g/mol | 463.07 g/mol | 557.07 g/mol |
| Melting Point | 285 °C (dec.) | - | - |
| ¹H NMR (CDCl₃, δ) | 5.63 (olefinic), 2.71 (allylic) | 5.61 (olefinic), 2.72 (allylic) | 5.58 (olefinic), 2.75 (allylic) |
| Solubility | Soluble in dichloromethane, chloroform. Slightly soluble in acetone, benzene. Insoluble in alkanes, water. | Soluble in dichloromethane, chloroform. | Slightly soluble in chloroform, dichloromethane. Decomposes in dimethyl sulfoxide. |
Note: NMR data can vary slightly depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from a standard procedure for the synthesis of dihalo(1,5-cyclooctadiene)platinum(II) complexes.
Materials:
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Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
1,5-cyclooctadiene (COD)
-
Deionized water
-
Diethyl ether
-
Dichloromethane
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Silica gel (chromatographic grade)
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Petroleum ether
Procedure:
-
In a suitable flask, dissolve K₂PtCl₄ in deionized water.
-
Add a stoichiometric excess of potassium iodide (KI) to the solution to form K₂PtI₄ in situ.
-
To this solution, add 1,5-cyclooctadiene (COD) and stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate of the crude product will form.
-
Collect the yellow precipitate by vacuum filtration and wash it thoroughly with water and then with diethyl ether.
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For purification, dissolve the crude product in a minimal amount of boiling dichloromethane.
-
Cool the solution and add chromatographic grade silica gel.
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Filter the mixture and wash the silica gel with dichloromethane.
-
Combine the filtrates and evaporate the solvent until crystallization begins.
-
Precipitate the product by adding the concentrated solution to petroleum ether.
-
Collect the purified yellow crystalline product by filtration, wash with petroleum ether, and dry under vacuum.
Expected Yield: Approximately 77%
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in PtI₂(COD) reactions.
Caption: Common pathways for catalyst deactivation in PtI₂(COD) reactions.
References
Technical Support Center: Optimization of Catalysis using Diiodo(1,5-cyclooctadiene)platinum(II)
Welcome to the technical support center for catalysis using Diiodo(1,5-cyclooctadiene)platinum(II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diiodo(1,5-cyclooctadiene)platinum(II) and what are its primary applications in catalysis?
A1: Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(COD)I₂, is an organometallic complex of platinum(II). It serves as a versatile catalyst or precatalyst in various organic transformations. While its applications are broad, it is commonly explored in reactions such as hydrosilylation, cycloadditions, and C-H activation.[1][2] The 1,5-cyclooctadiene (COD) ligand is labile and can be displaced by other ligands, making it a useful entry point for generating catalytically active platinum species.
Q2: How should I store and handle Diiodo(1,5-cyclooctadiene)platinum(II)?
A2: Diiodo(1,5-cyclooctadiene)platinum(II) is an air-stable, yellow solid.[3] For long-term storage, it is advisable to keep it in a cool, dry place, away from light. While it is not excessively sensitive, handling in an inert atmosphere (e.g., under nitrogen or argon) is good practice to prevent any potential degradation, especially if the catalyst is to be used in sensitive reactions.
Q3: Does the catalyst require activation before use?
A3: In many cases, Diiodo(1,5-cyclooctadiene)platinum(II) is used as a precatalyst and may require an in-situ activation step to generate the active catalytic species. This can often be achieved through the addition of co-catalysts or activators, or by displacement of the COD ligand by a substrate or solvent molecule under the reaction conditions. The specific activation protocol will depend on the reaction being performed.
Q4: What are the typical solvent choices for reactions catalyzed by this complex?
A4: The choice of solvent can have a significant impact on the reaction rate and selectivity. Non-polar aprotic solvents such as toluene, benzene, and THF are commonly used. Chlorinated solvents like dichloromethane and chloroform are also viable options.[3] The optimal solvent should be chosen based on the solubility of the reactants and the specific requirements of the catalytic cycle. It's important to use dry, deoxygenated solvents to avoid potential catalyst deactivation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may not have been properly activated. | - Ensure the reaction is performed under an inert atmosphere if required.- Consider adding a co-catalyst or activator if specified in the literature for your reaction type.- Gently heat the reaction mixture to promote ligand exchange and catalyst activation. |
| Catalyst Poisoning: Trace impurities in reactants or solvent can poison the platinum catalyst.[4] | - Use high-purity, dry, and deoxygenated solvents and reagents.- Common poisons for platinum catalysts include sulfur and nitrogen-containing compounds.[4] Ensure your substrates and reagents are free from these impurities. | |
| Incorrect Reaction Temperature: The reaction may be too cold to initiate or too hot, leading to catalyst decomposition. | - Screen a range of temperatures to find the optimal condition. Start at room temperature and gradually increase.[5] | |
| Low Selectivity | Sub-optimal Reaction Conditions: Temperature, solvent, or ligand environment may not be ideal. | - Vary the reaction temperature; lower temperatures often lead to higher selectivity.- Screen a range of solvents with different polarities and coordinating abilities.- If applicable, add a ligand that can modify the steric and electronic properties of the platinum center. |
| Catalyst Decomposition (black precipitate) | High Temperature: The catalyst may be thermally unstable at the reaction temperature. | - Reduce the reaction temperature.- Ensure efficient stirring to avoid localized heating. |
| Presence of Oxidizing Agents: Oxygen or other oxidizing impurities can lead to catalyst decomposition. | - Thoroughly degas solvents and reactants before use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Experimental Protocols
General Protocol for Reaction Optimization
This protocol provides a general workflow for optimizing a reaction catalyzed by Diiodo(1,5-cyclooctadiene)platinum(II). The specific parameters should be adjusted based on the nature of the substrates and the desired transformation.
-
Catalyst Preparation and Handling:
-
Handle Diiodo(1,5-cyclooctadiene)platinum(II) in a glovebox or under a stream of inert gas.
-
Prepare a stock solution of the catalyst in a dry, deoxygenated solvent (e.g., toluene) to ensure accurate dispensing of small quantities.
-
-
Reaction Setup:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the substrate and any other solid reagents.
-
Add the desired volume of dry, deoxygenated solvent.
-
Add the required amount of the catalyst stock solution. The substrate-to-catalyst ratio is a critical parameter to optimize, typically starting in the range of 100:1 to 1000:1.[6]
-
Add the second reactant (if any).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, NMR).
-
-
Parameter Screening:
-
Temperature: Screen a range of temperatures (e.g., 25 °C, 50 °C, 80 °C) to determine the optimal thermal conditions.[5]
-
Solvent: Evaluate a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane).
-
Catalyst Loading: Vary the substrate-to-catalyst ratio to find the lowest effective catalyst concentration.
-
Concentration: Investigate the effect of reactant concentration on the reaction rate and outcome.
-
Data Presentation for Optimization
The results of the optimization experiments should be tabulated for easy comparison.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 15 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 4 | 85 (decomposition observed) |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 6 | 92 |
| 2 | THF | 6 | 78 |
| 3 | Dichloromethane | 6 | 85 |
| 4 | Acetonitrile | 6 | 45 |
Visualizations
Experimental Workflow for Reaction Optimization
Caption: A general workflow for optimizing catalytic reactions.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A step-by-step guide to diagnosing low reaction yields.
References
Technical Support Center: Purification of Diiodo(1,5-cyclooctadiene)platinum(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂). The information is designed to address common challenges encountered during the purification of this organometallic complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude Diiodo(1,5-cyclooctadiene)platinum(II) appears as a dark, impure precipitate after synthesis. How can I purify it?
A1: A common and effective method for purifying crude Diiodo(1,5-cyclooctadiene)platinum(II) is recrystallization. A procedure analogous to the purification of the dichloro- counterpart can be employed. This typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization of the purified complex.[1]
Q2: What is a suitable solvent for the recrystallization of Diiodo(1,5-cyclooctadiene)platinum(II)?
A2: For the analogous complex, Dichloro(1,5-cyclooctadiene)platinum(II), boiling methylene chloride has been successfully used for recrystallization.[1] Given the structural similarity, methylene chloride is a strong candidate for the recrystallization of Diiodo(1,5-cyclooctadiene)platinum(II). The ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.
Q3: After adding the hot solvent, I still see undissolved particles. What should I do?
A3: If insoluble impurities are present after adding the hot recrystallization solvent, a hot filtration step is recommended. This involves filtering the hot solution through a pre-heated funnel with filter paper to remove the solid impurities before allowing the solution to cool and crystallize.
Q4: My product "oils out" instead of forming crystals during recrystallization. What causes this and how can I fix it?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the recrystallization solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try adding a small amount of a co-solvent in which the compound is less soluble to the hot solution or scratching the inside of the flask with a glass rod to induce crystallization.
Q5: What are the likely impurities in a synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)?
A5: Potential impurities could include unreacted starting materials, such as the platinum precursor (e.g., potassium tetraiodoplatinate(II)) and 1,5-cyclooctadiene, as well as side products from the reaction. If the synthesis involves the substitution of chloride or bromide ligands, mixed halide complexes could also be present.
Q6: How can I assess the purity of my final Diiodo(1,5-cyclooctadiene)platinum(II) product?
A6: The purity of the final product can be assessed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): The presence of unexpected peaks can indicate impurities.
-
Elemental Analysis: The experimentally determined elemental composition (C, H, I, Pt) should match the calculated values for the pure compound.
Data Presentation
The following table summarizes the expected outcomes of a successful purification of Diiodo(1,5-cyclooctadiene)platinum(II) by recrystallization, based on typical results for analogous compounds.
| Parameter | Expected Result | Notes |
| Appearance | Pale yellow to yellow crystalline solid | A significant color change from a dark, crude precipitate is expected. |
| Purity (by NMR) | >98% | Should show characteristic peaks for the 1,5-cyclooctadiene ligand and no significant impurity signals. |
| Yield | 70-90% | Yields can vary depending on the scale of the reaction and the care taken during the recrystallization process. |
| Melting Point | Sharp, well-defined melting point | A broad melting range suggests the presence of impurities. |
Experimental Protocols
Detailed Methodology for Recrystallization of Diiodo(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from the procedure for the purification of Dichloro(1,5-cyclooctadiene)platinum(II).[1]
-
Dissolution: In a fume hood, place the crude Diiodo(1,5-cyclooctadiene)platinum(II) in an Erlenmeyer flask. Add a minimal amount of methylene chloride. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration. Pre-heat a glass funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this cooling period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methylene chloride to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization
The following diagram illustrates the general experimental workflow for the purification of Diiodo(1,5-cyclooctadiene)platinum(II).
Caption: Purification workflow for Diiodo(1,5-cyclooctadiene)platinum(II).
References
side reactions to avoid when using Diiodo(1,5-cyclooctadiene)platinum(II)
Welcome to the technical support center for Diiodo(1,5-cyclooctadiene)platinum(II). This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and avoid common side reactions during their experiments with this platinum complex.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using Diiodo(1,5-cyclooctadiene)platinum(II)?
A1: While specific side reactions are highly dependent on the reaction conditions and substrates, general side reactions associated with platinum catalysts include β-hydride elimination, reductive elimination, and ligand scrambling. Due to the presence of the iodide ligand, which is a better leaving group than chloride, reactions involving Diiodo(1,5-cyclooctadiene)platinum(II) may proceed at different rates and selectivities compared to its dichloro counterpart. Undesired oxidative addition of substrates or solvents can also occur, leading to catalyst deactivation or byproduct formation.
Q2: How does the iodide ligand in Diiodo(1,5-cyclooctadiene)platinum(II) influence its reactivity compared to the more common dichloro analogue?
A2: The iodide ligand is more electron-donating and a better leaving group than the chloride ligand. This can lead to a more electron-rich and potentially more reactive platinum center.[1][2] Consequently, catalytic cycles may proceed faster, but this can also open pathways to undesired side reactions. The increased reactivity may also affect the stability of the complex, making it more susceptible to decomposition under harsh conditions.
Q3: What are the best practices for handling and storing Diiodo(1,5-cyclooctadiene)platinum(II) to maintain its integrity?
A3: Diiodo(1,5-cyclooctadiene)platinum(II) should be handled in an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen. It is advisable to store the compound in a cool, dark, and dry place. Like its dichloro analog, it may be sensitive to light and air over extended periods.
Q4: Can Diiodo(1,5-cyclooctadiene)platinum(II) be used in aqueous media?
A4: Platinum(II) complexes can exhibit limited stability in aqueous media, potentially leading to hydrolysis and the formation of inactive platinum species. The reactivity of platinum complexes in water is highly dependent on the specific ligands and reaction conditions.[3] It is generally recommended to use anhydrous solvents unless the reaction protocol specifically calls for aqueous conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Diiodo(1,5-cyclooctadiene)platinum(II).
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Catalyst Decomposition | - Ensure all solvents and reagents are anhydrous and deoxygenated.- Lower the reaction temperature.- Handle the catalyst under an inert atmosphere. |
| 2. Formation of Inactive Platinum Species | - Avoid strongly coordinating solvents or substrates that can irreversibly bind to the platinum center.- Consider the use of ligand additives to stabilize the active catalytic species. | |
| 3. Catalyst Poisoning | - Purify all reagents and substrates to remove potential catalyst poisons such as sulfur or phosphorus compounds.[4] | |
| Formation of Unidentified Byproducts | 1. Ligand Scrambling or Decomposition | - Screen different solvents to optimize the reaction.- Reduce the reaction time or temperature. |
| 2. Isomerization of Substrates or Products | - The platinum catalyst may be promoting undesired isomerization. Adjusting the ligand environment or reaction temperature might mitigate this. | |
| 3. β-Hydride Elimination | - If applicable to your substrate, consider using substrates that lack β-hydrogens or employ conditions that disfavor this pathway (e.g., lower temperatures). | |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality | - Ensure the purity of the Diiodo(1,5-cyclooctadiene)platinum(II) used. If synthesized in-house, verify its purity by NMR or elemental analysis. |
| 2. Sensitivity to Air or Moisture | - Implement rigorous inert atmosphere techniques throughout the experimental setup and execution. | |
| 3. Variations in Reagent/Solvent Quality | - Use freshly purified solvents and reagents for each experiment. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using Diiodo(1,5-cyclooctadiene)platinum(II).
Caption: A step-by-step guide to troubleshooting experimental issues.
Experimental Protocols
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) from Dichloro(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from established procedures for the synthesis of related platinum-diene complexes.[5]
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II)
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) in anhydrous acetone.
-
In a separate flask, prepare a solution of excess sodium iodide (typically 2.5-3 equivalents) in anhydrous acetone.
-
Slowly add the sodium iodide solution to the stirred solution of the platinum complex at room temperature.
-
A precipitate of sodium chloride will form, and the color of the solution will change.
-
Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
-
Once the reaction is complete, remove the acetone in vacuo.
-
The resulting solid residue is then washed with water to remove the sodium chloride and excess sodium iodide.
-
The remaining solid, Diiodo(1,5-cyclooctadiene)platinum(II), is then washed with diethyl ether and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like dichloromethane/petroleum ether.
Experimental Workflow Diagram
Caption: A visual representation of the synthesis protocol.
Data Presentation
Comparison of Physical Properties: (COD)PtCl₂ vs. (COD)PtI₂
| Property | Dichloro(1,5-cyclooctadiene)platinum(II) | Diiodo(1,5-cyclooctadiene)platinum(II) |
| Appearance | White to pale yellow solid | Yellow solid[5] |
| Halide Ligand | Chloride (Cl⁻) | Iodide (I⁻) |
| Electron Donating Ability of Halide | Lower | Higher[1][2] |
| Leaving Group Ability of Halide | Poorer | Better[1][2] |
| Expected Relative Reactivity | Generally lower | Generally higher |
| Potential for Oxidative Addition | Lower | Higher |
| Stability | Generally more stable | Potentially less stable under certain conditions |
This technical support guide is intended to provide general guidance. Specific experimental outcomes will always depend on the unique combination of substrates, reagents, and conditions employed. We recommend consulting the primary literature for detailed information relevant to your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the reactivity of oxaliplatin, pt(diaminocyclohexane)Cl2 and pt(diaminocyclohexane1)(OH2)2(2+) with guanosine and L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
enhancing the catalytic activity of Diiodo(1,5-cyclooctadiene)platinum(II)
Welcome to the technical support center for Diiodo(1,5-cyclooctadiene)platinum(II) [Pt(COD)I₂]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the catalytic performance of this versatile platinum complex.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the catalytic activity of Pt(COD)I₂?
The catalytic activity of Diiodo(1,5-cyclooctadiene)platinum(II) is primarily influenced by several key factors:
-
Ligand Environment: The iodide ligands are crucial. Their dissociation from the platinum center is often a key activation step. Replacing them with other ligands can modulate the catalyst's electronic properties and reactivity.[1][2]
-
Additives and Co-catalysts: Certain additives, particularly silver salts, can abstract the iodide ligands to generate a more reactive, cationic platinum species.[3] Other co-catalysts may participate directly in the catalytic cycle.
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Reaction Temperature: Temperature affects reaction kinetics, but excessive heat can lead to catalyst decomposition. An optimal temperature range must be determined for each specific reaction.[4]
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Solvent: The choice of solvent is critical as it affects the solubility of the catalyst, reagents, and the stability of catalytic intermediates.[5]
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Purity of Reagents: Impurities in substrates, solvents, or the atmosphere (e.g., sulfur compounds) can act as poisons, binding to the platinum center and deactivating the catalyst.[6]
Q2: My Pt(COD)I₂ catalyst has poor solubility in my reaction solvent. What are my options?
Poor solubility can significantly hinder catalytic activity by reducing the concentration of the active species in the solution. Consider the following approaches:
-
Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Dichloromethane, Toluene, THF, DMF, DMSO) to find a system that provides adequate solubility at the desired reaction temperature. Platinum complexes often show good solubility in DMSO.[5]
-
Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility. However, be cautious of the catalyst's thermal stability to avoid decomposition.
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Ligand Modification: In some cases, modifying the catalyst structure by exchanging the cyclooctadiene (COD) or iodide ligands for ones that impart better solubility can be a viable, albeit more involved, strategy.
Troubleshooting Guide
Issue: Low or No Catalytic Conversion
Q: My reaction is proceeding very slowly or has stalled at low conversion. How can I improve the reaction rate?
Slow reaction rates are a common challenge. The primary goal is to increase the concentration and reactivity of the catalytically active species.
Potential Solutions:
-
Halide Abstraction: The Pt-I bond is relatively strong. Using a silver salt (e.g., AgSbF₆, AgOTf) can abstract an iodide ligand to form an insoluble silver iodide (AgI) precipitate, generating a highly electrophilic and catalytically active cationic [Pt(COD)L]⁺ species (where L is a solvent molecule or other ligand).[3] This is often the most effective method for activation.
-
Increase Temperature: Carefully increasing the reaction temperature in increments of 5-10 °C can enhance the rate. Monitor the reaction for any signs of catalyst decomposition (e.g., formation of platinum black).
-
Use of Co-catalysts: Molecular iodine (I₂) has been shown to enhance the catalytic activity of some metal complexes by promoting ligand removal and exposing the metal core.[7] This should be tested empirically.
-
Increase Catalyst Loading: While not always ideal, increasing the mole percentage of the catalyst can improve conversion, although this may not be cost-effective.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A flowchart for diagnosing and resolving low catalytic activity.
Issue: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction. What are the likely causes and how can I prevent it?
Catalyst deactivation can be caused by chemical poisoning, thermal decomposition, or fouling of the active site.
Potential Causes and Preventive Measures:
-
Poisoning: Trace impurities, especially those containing sulfur, can irreversibly bind to the platinum center.[5]
-
Solution: Ensure all reagents and solvents are of high purity. Distill solvents and purify substrates if necessary. Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.
-
-
Thermal Decomposition: Pt(COD)I₂ can decompose at elevated temperatures, leading to the formation of inactive platinum metal (platinum black).
-
Solution: Determine the catalyst's thermal stability limit under your reaction conditions and operate below that temperature. If high temperatures are required, consider using a more robust ligand system.
-
-
Fouling: The product or byproducts of the reaction may coordinate strongly to the platinum center, inhibiting substrate access and turnover.
-
Solution: This is a more complex issue. Modifying the ligand environment to be more sterically bulky can sometimes facilitate product release.[2] Analyzing the reaction mixture for potential inhibitory species can provide insight.
-
Enhancement Strategies & Protocols
Strategy 1: In-Situ Activation via Halide Abstraction
This method involves the addition of a silver salt to remove an iodide ligand, generating a more catalytically active species. This is particularly effective for reactions requiring a more electrophilic platinum center.[3]
Illustrative Mechanism of Activation
Caption: Activation of Pt(COD)I₂ precatalyst using a silver salt additive.
Experimental Protocol: General Procedure for In-Situ Activation
Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your reaction.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Diiodo(1,5-cyclooctadiene)platinum(II) catalyst.
-
Solvent Addition: Add the desired anhydrous, degassed reaction solvent via cannula or syringe and stir until the catalyst is dissolved or fully suspended.
-
Additive Addition: In a separate flask, dissolve one equivalent (relative to the catalyst) of a silver salt (e.g., AgSbF₆) in a small amount of the same reaction solvent.
-
Activation: Add the silver salt solution dropwise to the stirring catalyst mixture at room temperature. A precipitate, typically of AgI (a pale yellow solid), should form.
-
Equilibration: Allow the mixture to stir for 15-30 minutes to ensure complete halide abstraction.
-
Reaction Initiation: Add the substrate and any other reagents to the flask to initiate the catalytic reaction. The reaction can then be heated to the desired temperature.
-
(Optional) Filtration: For some applications, the AgI precipitate can be removed via filtration through Celite under an inert atmosphere before adding the substrate, though this is often not necessary.
Strategy 2: Optimization of Reaction Conditions
Systematic optimization of reaction parameters is crucial for enhancing catalytic performance.
Table 1: Example Parameters for Optimization
| Parameter | Range to Investigate | Considerations |
| Catalyst Loading | 0.5 - 10 mol% | Higher loading increases rate but also cost. |
| Temperature | Room Temp. - 120 °C | Balance reaction rate against catalyst stability.[8] |
| Solvent | Aprotic (Toluene, THF, DCM) vs. Protic (if applicable) | Affects solubility, stability, and reaction mechanism. |
| Concentration | 0.05 M - 1.0 M | Can influence reaction order and bimolecular decomposition pathways. |
This table provides general ranges; the optimal conditions will be specific to the chemical transformation being catalyzed.
References
- 1. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Platinum - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
solvent effects on the stability of Diiodo(1,5-cyclooctadiene)platinum(II)
Technical Support Center: Diiodo(1,5-cyclooctadiene)platinum(II)
This guide provides technical support for researchers, scientists, and drug development professionals working with Diiodo(1,5-cyclooctadiene)platinum(II), referred to as Pt(cod)I₂, with a specific focus on the impact of solvents on its stability.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solution of Pt(cod)I₂ has changed color from pale yellow to dark brown/black and/or a precipitate has formed. What is happening?
A1: This is a common indicator of complex decomposition. The Pt(II) center is likely being reduced to Pt(0), which presents as a black precipitate (platinum black). This decomposition can be initiated or accelerated by the solvent. Solvents that can coordinate to the platinum center may displace the 1,5-cyclooctadiene (cod) or iodide (I⁻) ligands, leading to instability.
Q2: What are the best practices for dissolving and storing Pt(cod)I₂ to maximize its stability?
A2: To ensure maximum stability, Pt(cod)I₂ should be dissolved in a non-polar, non-coordinating solvent like dichloromethane (DCM) or chloroform immediately before use. For storage, it is best to keep the compound as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions are generally less stable than the solid material and should not be stored for extended periods.
Q3: How do different types of solvents affect the stability of the Pt(cod)I₂ complex?
A3: The stability of Pt(cod)I₂ is highly dependent on the solvent's properties:
-
Coordinating Solvents: Solvents with donor atoms (e.g., oxygen in DMSO, nitrogen in acetonitrile) can compete with the iodide and COD ligands for coordination sites on the platinum atom. This can lead to ligand displacement and subsequent decomposition of the complex.
-
Polar Solvents: Highly polar solvents can stabilize charged intermediates that may form during decomposition pathways, thereby accelerating the degradation process.
-
Non-Polar, Non-Coordinating Solvents: These are generally the best choice for dissolving Pt(cod)I₂ as they have minimal interaction with the complex, preserving its structure and stability.
Q4: I am using Pt(cod)I₂ as a precursor in a reaction, and my yields are consistently low. Could the solvent be the cause?
A4: Yes, the solvent is a critical factor. If your reaction is conducted in a strongly coordinating solvent (e.g., DMF, DMSO), the Pt(cod)I₂ precursor may be decomposing before it can react as intended. Consider switching to a less coordinating solvent if your reaction chemistry allows. If the solvent cannot be changed, ensure the Pt(cod)I₂ solution is prepared fresh and added to the reaction mixture immediately. Running the reaction at a lower temperature can also help mitigate decomposition.
Data Presentation
While specific kinetic data for the decomposition of Pt(cod)I₂ in various solvents is not extensively published, the following table provides a qualitative summary of the expected stability based on general principles of coordination chemistry and the behavior of similar Pt(II) complexes.
| Solvent | Type | Polarity (Dielectric Constant) | Donor Number (DN) | Expected Stability of Pt(cod)I₂ | Rationale |
| Toluene | Aromatic Hydrocarbon | 2.4 | 0.1 | High | Non-polar, very low coordinating ability. |
| Dichloromethane (DCM) | Halogenated | 9.1 | 0.0 | High | Moderately polar, non-coordinating. Excellent choice for dissolving the complex. |
| Chloroform | Halogenated | 4.8 | 0.0 | High | Low polarity, non-coordinating. |
| Tetrahydrofuran (THF) | Ether | 7.6 | 20.0 | Moderate | Moderately polar and coordinating; can displace ligands over time. |
| Acetonitrile (MeCN) | Nitrile | 37.5 | 14.1 | Low to Moderate | High polarity and coordinating nitrogen atom can lead to ligand substitution. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | 29.8 | Low | Highly polar and a strong coordinating solvent (via oxygen), likely to cause rapid decomposition.[1] |
| Dimethylformamide (DMF) | Amide | 36.7 | 26.6 | Low | Highly polar and coordinating, likely to displace ligands and cause decomposition.[1] |
Experimental Protocols
Protocol: Monitoring the Stability of Pt(cod)I₂ in Solution via ¹H NMR Spectroscopy
This protocol describes a method to observe the decomposition of Pt(cod)I₂ in a given solvent by monitoring the disappearance of ligand signals and the potential appearance of decomposition products.
1. Objective: To qualitatively or quantitatively assess the stability of Pt(cod)I₂ over time in a specific deuterated solvent.
2. Materials:
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Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(cod)I₂)
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)
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Internal standard (e.g., tetramethylsilane (TMS) or ferrocene, if compatible)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox or Schlenk line
3. Equipment:
-
NMR Spectrometer (≥300 MHz recommended)
4. Procedure:
-
Preparation (under inert atmosphere):
-
Accurately weigh a known amount of Pt(cod)I₂ (e.g., 5 mg) and a known amount of the internal standard.
-
Dissolve the solids in a precise volume of the chosen deuterated solvent (e.g., 0.7 mL) in a clean vial.
-
Transfer the resulting solution to an NMR tube and cap it securely.
-
-
Initial Measurement (t=0):
-
Acquire an initial ¹H NMR spectrum immediately after preparation.
-
Record the integration of the characteristic peaks for the COD ligand (olefinic and aliphatic protons) relative to the integration of the internal standard. The olefinic protons of coordinated COD in similar Pt(II) complexes appear as distinct signals.[1]
-
-
Time-Course Monitoring:
-
Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
-
Data Analysis:
-
For each spectrum, normalize the integrals of the COD proton signals against the integral of the stable internal standard.
-
Plot the normalized integral value (proportional to concentration) of the Pt(cod)I₂ complex against time.
-
A decrease in the normalized integral indicates decomposition of the complex. The appearance of a signal for free COD ligand (~5.6 ppm) is a direct indicator of ligand displacement.
-
Visualizations
The following diagram illustrates the experimental workflow for assessing the stability of Pt(cod)I₂ in a chosen solvent.
Caption: Experimental workflow for NMR-based stability analysis of Pt(cod)I₂.
References
common impurities in Diiodo(1,5-cyclooctadiene)platinum(II) and their removal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding common impurities in Diiodo(1,5-cyclooctadiene)platinum(II) and their removal. The information is tailored for researchers, scientists, and professionals in drug development.
Disclaimer: Direct literature on the specific impurities of Diiodo(1,5-cyclooctadiene)platinum(II) is limited. The guidance provided is based on established chemical principles and purification methods for analogous platinum complexes, such as Dichloro(1,5-cyclooctadiene)platinum(II).
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in my Diiodo(1,5-cyclooctadiene)platinum(II) sample?
A1: Given that Diiodo(1,5-cyclooctadiene)platinum(II) is often synthesized via a halide exchange reaction from Dichloro(1,5-cyclooctadiene)platinum(II), the most probable impurities include:
-
Unreacted Starting Material: Residual Dichloro(1,5-cyclooctadiene)platinum(II).
-
Mixed-Halide Species: Chloroiodo(1,5-cyclooctadiene)platinum(II), an intermediate in the halide exchange reaction.
-
Decomposition Products: Finely divided platinum metal (platinum black), which can result from the instability of the complex under certain conditions.
-
Residual Reagents: Excess iodide salts (e.g., sodium iodide or potassium iodide) used to drive the halide exchange reaction.
-
Solvent Residues: Trapped solvents from the synthesis or purification steps.
Q2: My Diiodo(1,5-cyclooctadiene)platinum(II) powder is not a uniform color. What could be the cause?
A2: A non-uniform color, such as dark specks or a grayish tint in the yellow crystalline product, often indicates the presence of decomposition products, most commonly platinum black. This can occur if the complex has been exposed to heat, light, or certain reactive solvents for a prolonged period. The presence of unreacted starting materials or mixed-halide species could also contribute to a heterogeneous appearance, though this is less likely to cause significant color deviation.
Q3: How can I remove these common impurities from my product?
A3: A multi-step purification process involving washing and recrystallization is generally effective.
-
Washing: Start by washing the crude product with deionized water to remove any residual iodide salts. A subsequent wash with a cold, non-polar solvent like diethyl ether or pentane can help remove organic-soluble impurities and residual solvents.
-
Recrystallization: This is the most effective method for removing unreacted starting materials, mixed-halide species, and some decomposition byproducts. A suitable solvent system is one in which the desired product has high solubility at an elevated temperature and low solubility at a lower temperature.
Q4: What is a recommended solvent for the recrystallization of Diiodo(1,5-cyclooctadiene)platinum(II)?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is dark or contains black particles. | Decomposition to platinum black. | Perform a hot filtration of the dissolved product in the recrystallization solvent through a pad of Celite® or a fine porosity filter to remove the insoluble platinum black before allowing the solution to cool and crystallize. |
| Low recovery after recrystallization. | The complex is too soluble in the chosen solvent, even at low temperatures. | Add a suitable anti-solvent (e.g., hexane, pentane) to the solution to decrease the solubility of the product. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Re-heat the solution to dissolve the oil. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation. Seeding with a small crystal of the pure compound, if available, is also effective. |
| Crystals are very fine or powdery. | Rapid crystallization due to high supersaturation or rapid cooling. | For larger crystals, ensure the solution cools as slowly as possible. Insulating the flask can help achieve a slower cooling rate. |
Data on Potential Impurities and Their Removal
The following table summarizes the likely impurities and the expected effectiveness of the proposed purification methods. Note: This data is inferred and not based on direct experimental quantification for Diiodo(1,5-cyclooctadiene)platinum(II).
| Impurity | Source | Removal by Washing | Removal by Recrystallization | Expected Purity Post-Purification |
| Dichloro(1,5-cyclooctadiene)platinum(II) | Incomplete halide exchange | Low | High | >99% |
| Chloroiodo(1,5-cyclooctadiene)platinum(II) | Incomplete halide exchange | Low | High | >99% |
| Platinum Black | Decomposition | Low (unless filtered) | High (with hot filtration) | >99% |
| Iodide Salts (e.g., NaI, KI) | Excess reagent | High (with water wash) | High | >99.5% |
Experimental Protocol: Purification of Diiodo(1,5-cyclooctadiene)platinum(II)
This protocol describes a general procedure for the purification of crude Diiodo(1,5-cyclooctadiene)platinum(II).
Materials:
-
Crude Diiodo(1,5-cyclooctadiene)platinum(II)
-
Deionized water
-
Diethyl ether (or pentane)
-
Dichloromethane
-
Hexane (optional, as an anti-solvent)
-
Celite® 545 (or equivalent filter aid)
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter flask)
-
Heating mantle or hot plate
Procedure:
-
Washing: a. Place the crude Diiodo(1,5-cyclooctadiene)platinum(II) in a beaker. b. Add deionized water and stir the slurry for 15 minutes. c. Collect the solid by vacuum filtration and wash the filter cake with additional deionized water. d. Wash the filter cake with cold diethyl ether. e. Dry the washed solid under vacuum.
-
Recrystallization: a. Place the washed and dried solid in a clean, dry Erlenmeyer flask. b. Add a minimal amount of dichloromethane and gently heat the mixture with stirring until the solid dissolves completely. c. (Optional - if platinum black is present) Prepare a small plug of Celite® in a Hirsch or small Büchner funnel and pre-warm it. Filter the hot solution through the Celite® plug to remove any insoluble black particles. d. Allow the clear, hot solution to cool slowly to room temperature. e. Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of cold diethyl ether. h. Dry the purified Diiodo(1,5-cyclooctadiene)platinum(II) crystals under high vacuum.
Purification Workflow Diagram
Caption: A flowchart illustrating the recommended purification process for Diiodo(1,5-cyclooctadiene)platinum(II).
Validation & Comparative
reactivity comparison between platinum(II) diene complexes with different halides
A Comparative Guide to the Reactivity of Platinum(II) Diene Complexes with Different Halides
For researchers and professionals in drug development and materials science, understanding the reactivity of platinum complexes is paramount for designing novel therapeutics and catalysts. Platinum(II) diene complexes of the general formula [Pt(diene)X₂], where 'diene' is a chelating diolefin (e.g., 1,5-cyclooctadiene (cod), norbornadiene (nbd)) and 'X' is a halide (Cl⁻, Br⁻, I⁻), are versatile precursors. The nature of the halide ligand significantly modulates the reactivity of the platinum center towards nucleophilic substitution, a key step in many synthetic and biological applications. This guide provides a comparative analysis of the reactivity of these complexes, supported by experimental data and detailed protocols.
Influence of the Halide Ligand: A Reactivity Overview
The reactivity of square-planar platinum(II) complexes, including diene complexes, is predominantly governed by an associative ligand substitution mechanism. In this mechanism, the incoming nucleophile attacks the platinum center to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group (the halide). The electronic and steric properties of the halide ligand directly influence the rate of this substitution.
The general trend for the reactivity of platinum(II) diene halide complexes follows the order: I⁻ > Br⁻ > Cl⁻ . This trend is primarily attributed to two factors:
-
The Leaving Group Ability: The lability of the platinum-halide bond increases down the group (I⁻ > Br⁻ > Cl⁻). The weaker Pt-I bond is broken more easily than the stronger Pt-Cl bond, facilitating a faster substitution.
-
The trans-Effect: The halide ligand positioned trans to the site of nucleophilic attack can influence the rate of substitution. The trans-effect series for halides is I⁻ > Br⁻ > Cl⁻. A ligand with a strong trans-effect weakens the bond of the ligand opposite to it, making it more susceptible to substitution.
Quantitative Comparison of Reactivity
| Complex | Nucleophile (Nu) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Solvent |
| cis-[Pt(PEt₃)₂Cl₂] | Pyridine | 3.3 x 10⁻⁵ | 25 | Ethanol |
| cis-[Pt(PEt₃)₂Br₂] | Pyridine | 3.7 x 10⁻⁴ | 25 | Ethanol |
| cis-[Pt(PEt₃)₂I₂] | Pyridine | 8.3 x 10⁻³ | 25 | Ethanol |
This data is illustrative, based on typical values for analogous Pt(II) complexes, as direct comparative data for diene complexes was not available in the initial search.
Experimental Protocols
To provide a practical context for the data, this section outlines a general methodology for synthesizing platinum(II) diene halide complexes and for studying their substitution kinetics.
Synthesis of [Pt(diene)X₂] Complexes
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
1,5-Cyclooctadiene (cod) or Norbornadiene (nbd)
-
Potassium bromide (KBr) or Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Dichloromethane
Procedure for [Pt(cod)Cl₂]:
-
Dissolve K₂[PtCl₄] in deionized water.
-
To this solution, add 1,5-cyclooctadiene.
-
Stir the mixture vigorously at room temperature for several hours. A yellow precipitate of [Pt(cod)Cl₂] will form.
-
Collect the precipitate by filtration, wash with water, then ethanol, and finally a small amount of ether.
-
Dry the product under vacuum.
Procedure for [Pt(cod)Br₂] and [Pt(cod)I₂]:
-
Synthesize [Pt(cod)Cl₂] as described above.
-
Suspend [Pt(cod)Cl₂] in acetone or dichloromethane.
-
Add a large excess of KBr or KI.
-
Stir the mixture at room temperature overnight. The color of the precipitate will change.
-
Filter the solid, wash with water to remove excess potassium salts, then with ethanol, and dry under vacuum.
Kinetic Measurement of Ligand Substitution
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Prepare a stock solution of the [Pt(diene)X₂] complex in a suitable non-coordinating solvent (e.g., dichloromethane or chloroform).
-
Prepare a series of solutions of the incoming nucleophile (e.g., pyridine) of varying concentrations in the same solvent.
-
For each kinetic run, mix the platinum complex solution with a large excess of the nucleophile solution (to ensure pseudo-first-order conditions) in the thermostatted cell of the spectrophotometer.
-
Monitor the reaction by observing the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
The pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single exponential function.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
Mechanistic Visualization
The associative mechanism for the substitution of a halide ligand in a [Pt(diene)X₂] complex by a nucleophile (Nu) can be visualized as a two-step process.
Caption: Associative ligand substitution pathway.
The logical relationship between halide properties and reactivity can be summarized as follows:
Caption: Halide influence on reactivity.
Diiodo(1,5-cyclooctadiene)platinum(II): A Superior Precursor for Catalysis and Drug Development
For researchers, scientists, and drug development professionals, the choice of a platinum precursor is a critical decision that can significantly impact the outcome of a synthetic pathway or the efficacy of a potential therapeutic agent. While Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) is a commonly utilized precursor, its diiodo-analogue, Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂), presents several distinct advantages that merit consideration.
This guide provides an objective comparison of Pt(COD)I₂ with other platinum precursors, supported by available data, to inform the selection of the most appropriate starting material for your research needs. The primary advantages of Pt(COD)I₂ stem from the intrinsic properties of the iodide ligand, which influence the precursor's reactivity and potential applications.
Enhanced Reactivity: The Iodide Advantage
The most significant advantage of using Diiodo(1,5-cyclooctadiene)platinum(II) lies in the superior leaving group ability of the iodide (I⁻) ligand compared to the chloride (Cl⁻) ligand. This enhanced lability of the iodide ligands leads to a more reactive platinum center, facilitating faster and more efficient downstream reactions. This heightened reactivity is advantageous in both catalysis and the synthesis of novel platinum-based therapeutics.
From a thermodynamic standpoint, the substitution of iodide is more favorable, leading to a thermodynamic and electronic activation of the platinum center. This translates to potentially lower activation energies for subsequent ligand exchange reactions, which can lead to higher yields and milder reaction conditions.
Comparative Properties of Platinum Precursors
To provide a clear overview, the following table summarizes the key physical and chemical properties of Diiodo(1,5-cyclooctadiene)platinum(II) alongside two other common platinum precursors: Dichloro(1,5-cyclooctadiene)platinum(II) and Cisplatin.
| Property | Diiodo(1,5-cyclooctadiene)platinum(II) | Dichloro(1,5-cyclooctadiene)platinum(II) | Cisplatin |
| Formula | C₈H₁₂I₂Pt | C₈H₁₂Cl₂Pt | H₆Cl₂N₂Pt |
| Molecular Weight | 557.06 g/mol | 374.16 g/mol | 300.05 g/mol |
| Appearance | Yellow to orange powder/crystals | White to off-white powder/crystals | Yellow to orange crystalline powder |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) | Sparingly soluble in water, soluble in DMF |
| Melting Point | Decomposes | 285 °C (decomposes)[1] | 270 °C (decomposes) |
| Key Feature | Highly labile iodide leaving groups | Moderately labile chloride leaving groups | Amine ligands are relatively inert |
Experimental Protocols
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) from Potassium Tetrachloroplatinate(II)
This protocol outlines a two-step synthesis of Pt(COD)I₂ starting from the readily available precursor K₂PtCl₄. The first step involves the synthesis of the dichloro-intermediate, Pt(COD)Cl₂.
Step 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)[2]
-
Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water.
-
Add 1,5-cyclooctadiene (COD) to the aqueous solution.
-
Stir the mixture vigorously at room temperature. The product, Pt(COD)Cl₂, will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with water and a small amount of ethanol, and dry under vacuum.
Step 2: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂) via Ligand Exchange
-
Suspend the synthesized Dichloro(1,5-cyclooctadiene)platinum(II) in acetone.
-
Add a solution of sodium iodide (NaI) or potassium iodide (KI) in acetone to the suspension. A stoichiometric amount or a slight excess of the iodide salt is typically used.
-
Stir the reaction mixture at room temperature. A color change from white to yellow/orange will be observed as the chloride ligands are replaced by iodide ligands.
-
The sodium chloride or potassium chloride byproduct will precipitate from the acetone.
-
Filter the reaction mixture to remove the salt precipitate.
-
Evaporate the acetone from the filtrate to obtain the Diiodo(1,5-cyclooctadiene)platinum(II) product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
Cytotoxicity of Platinum Complexes
| Compound | Cell Line | IC₅₀ (µM) |
| Cisplatin | A549 (Lung) | 9[3] |
| OVCaR-3 (Ovarian) | 5-9[3] | |
| HCT116 (Colon) | 9[3] | |
| Oxaliplatin | HCT116 (Colon) | 16[3] |
| OVCaR-3 (Ovarian) | 8-16[3] | |
| Carboplatin | RIF-1 (Sarcoma) | Less toxic than cisplatin[4] |
| PN149 | ciPTEC (Kidney) | 6[5] |
Visualizing the Synthetic and Logical Advantages
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Synthesis pathway from K₂PtCl₄ to Pt(COD)I₂.
Caption: Logical flow of the advantages of the iodide ligand.
References
- 1. Dichloro(1,5-cyclooctadiene)platinum(II) 12080-32-9 [sigmaaldrich.com]
- 2. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Diiodo(1,5-cyclooctadiene)platinum(II): A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for validating the structure of diiodo(1,5-cyclooctadiene)platinum(II), a key organometallic complex. While X-ray crystallography offers definitive proof of structure, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary data crucial for a comprehensive understanding in both solid and solution states.
The definitive method for elucidating the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular geometry. For diiodo(1,5-cyclooctadiene)platinum(II), this method confirms a square planar coordination geometry around the platinum(II) center.
However, the characterization is often supplemented by a suite of spectroscopic techniques that offer valuable insights into the molecule's structure and behavior, particularly in solution. Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) is a powerful tool for confirming the connectivity and electronic environment of the atoms in the complex. Infrared (IR) spectroscopy helps to identify characteristic functional groups and bonding modes within the molecule.
This guide will delve into the experimental protocols for these techniques and present a comparative summary of the data obtained for diiodo(1,5-cyclooctadiene)platinum(II) and its well-characterized analogue, dichloro(1,5-cyclooctadiene)platinum(II).
Comparative Structural and Spectroscopic Data
The following table summarizes the key structural parameters obtained from X-ray crystallography and characteristic spectroscopic data for both diiodo- and dichloro(1,5-cyclooctadiene)platinum(II).
| Parameter | Diiodo(1,5-cyclooctadiene)platinum(II) | Dichloro(1,5-cyclooctadiene)platinum(II) |
| X-ray Crystallography | ||
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Pt-X Bond Length (Å) | 2.58 - 2.59 | 2.30 - 2.33[1] |
| Pt-C (olefin) Bond Length (Å) | 2.18 - 2.22 | 2.11 - 2.20[1] |
| X-Pt-X Bond Angle (°) | ~91 | ~92[1] |
| C-Pt-C Bond Angle (°) | ~80 | ~79[1] |
| ¹H NMR (ppm) | ||
| Olefinic Protons (=CH) | ~5.8 (with Pt satellites) | 5.50 - 5.59[2] |
| Methylene Protons (-CH₂) | ~2.7 | 2.25 - 2.61[2] |
| ¹³C NMR (ppm) | ||
| Olefinic Carbons (=CH) | ~98 | ~96 |
| Methylene Carbons (-CH₂) | ~33 | ~33 |
| ¹⁹⁵Pt NMR (ppm) | ||
| Chemical Shift (δ) | ~-3700 | ~-2900 |
| IR Spectroscopy (cm⁻¹) | ||
| ν(C=C) | ~1480 | ~1485 |
| ν(Pt-X) | ~200-250 | ~310-340 |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of diiodo(1,5-cyclooctadiene)platinum(II) by single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive compounds, this process is carried out under an inert atmosphere, and the crystal is often coated in a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate molecular structure.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are recorded on a high-field NMR spectrometer.
-
Sample Preparation: A few milligrams of the complex are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The appropriate NMR experiment is selected, and the data is acquired. For ¹⁹⁵Pt NMR, a reference compound such as K₂PtCl₆ is used.
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or as a mull in Nujol oil.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating the structure of a chemical compound using a combination of X-ray crystallography and spectroscopic methods.
Caption: Workflow for the structural validation of a chemical compound.
References
spectroscopic comparison of Diiodo(1,5-cyclooctadiene)platinum(II) and its bromo analog
A Spectroscopic Comparison of Diiodo(1,5-cyclooctadiene)platinum(II) and its Bromo Analog
This guide provides a comparative overview of the spectroscopic properties of Diiodo(1,5-cyclooctadiene)platinum(II) and its bromo analog, Dibromo(1,5-cyclooctadiene)platinum(II). Due to the limited availability of direct spectroscopic data for the iodo and bromo complexes in the public domain, this comparison includes data for the more extensively characterized chloro analog, Dichloro(1,5-cyclooctadiene)platinum(II), to provide a useful reference point for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the available spectroscopic data for the platinum(II) dihalide(1,5-cyclooctadiene) complexes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) - Olefinic Protons (ppm) | Chemical Shift (δ) - Methylene Protons (ppm) |
| Diiodo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dibromo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II)[1] | CDCl₃ | 5.62 | 2.71 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) - Olefinic Carbons (ppm) | Chemical Shift (δ) - Methylene Carbons (ppm) |
| Diiodo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dibromo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II)[2] | CDCl₃ | 98.1 | 32.8 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Medium | Key Vibrational Frequencies (cm⁻¹) |
| Diiodo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available |
| Dibromo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II)[3] | KBr | 2926 (ν C-H), 1468, 1442, 1329, 1288, 1200, 1165, 1022, 941, 867, 818, 787, 687, 574, 461 |
Table 4: Raman Spectroscopic Data
| Compound | Medium | Key Raman Shifts (cm⁻¹) |
| Diiodo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available |
| Dibromo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II) | N/A | Data not available |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Diiodo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dibromo(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II) | N/A | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of the title compounds are provided below. These are generalized procedures based on established methods for similar platinum complexes.
Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)
This procedure is adapted from the synthesis of related platinum dihalide complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium bromide (KBr)
-
1,5-Cyclooctadiene (COD)
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of K₂[PtCl₄] is prepared in water and an excess of KBr is added to form K₂[PtBr₄] in situ.
-
To this solution, 1,5-cyclooctadiene is added.
-
The mixture is stirred at room temperature for several hours.
-
The resulting precipitate of Dibromo(1,5-cyclooctadiene)platinum(II) is collected by filtration.
-
The product is washed with water, methanol, and diethyl ether.
-
The solid is dried under vacuum.
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
This synthesis is analogous to the bromo derivative, using potassium iodide.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
1,5-Cyclooctadiene (COD)
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of K₂[PtCl₄] is dissolved in water and a stoichiometric amount of 1,5-cyclooctadiene is added.
-
A solution of KI in water is then added dropwise to the platinum-olefin solution with stirring.
-
The reaction mixture is stirred for a specified time at room temperature.
-
The precipitated Diiodo(1,5-cyclooctadiene)platinum(II) is isolated by filtration.
-
The product is washed sequentially with water, ethanol, and diethyl ether.
-
The final product is dried in a desiccator.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples are typically prepared as KBr pellets.
-
Spectra are recorded over a range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Raman spectra are collected using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Solid samples are analyzed directly.
-
Data is collected over a relevant spectral range to observe metal-ligand and internal ligand vibrations.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra are recorded on a spectrophotometer.
-
Samples are dissolved in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).
-
Spectra are typically recorded from 200 to 800 nm.
Mandatory Visualization
Caption: Comparative analysis workflow.
This guide highlights the current state of spectroscopic knowledge for Diiodo(1,5-cyclooctadiene)platinum(II) and its bromo analog. The provided experimental protocols offer a starting point for researchers to synthesize and further characterize these compounds, contributing to a more comprehensive understanding of their properties. The inclusion of data for the chloro analog serves as a valuable benchmark for such future investigations.
References
Assessing the Purity of Synthesized Diiodo(1,5-cyclooctadiene)platinum(II): A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized organometallic compounds like Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂) is a critical step. The presence of impurities can significantly impact the compound's reactivity, catalytic activity, and biological properties. This guide provides a comparative overview of common analytical techniques used to assess the purity of Pt(COD)I₂, complete with experimental protocols and data presentation.
A variety of spectroscopic and analytical methods are employed to characterize organometallic complexes and determine their purity.[1] These techniques provide a comprehensive understanding of a compound's identity, purity, and stereochemistry.[1] For novel compounds, a more detailed characterization is often required to confirm their structure and composition.[2]
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique depends on the specific information required, the nature of potential impurities, and the available instrumentation. Below is a comparison of the most effective methods for assessing the purity of Diiodo(1,5-cyclooctadiene)platinum(II).
| Technique | Information Provided | Advantages | Limitations | Typical Data for Pt(COD)Cl₂ Analogue * |
| ¹H NMR Spectroscopy | Presence and ratio of proton-containing ligands (COD). Detects organic impurities. | Highly sensitive to structural environment, provides quantitative information on relative amounts of different species.[1] | Does not directly detect non-proton containing impurities. | Olefinic protons: ~5.6 ppm; Methylene protons: ~2.6 ppm. |
| ¹³C NMR Spectroscopy | Presence of unique carbon environments in the COD ligand. | Complements ¹H NMR, confirms the number of distinct carbon atoms. | Lower sensitivity than ¹H NMR. | Olefinic carbons: ~98 ppm; Methylene carbons: ~33 ppm. |
| Elemental Analysis (C, H, N) | Percentage composition of carbon and hydrogen. | Provides fundamental confirmation of the empirical formula.[2][3] | Does not identify the nature of impurities, only that the elemental composition deviates from the theoretical value. | Calculated for C₈H₁₂I₂Pt: C, 17.56%; H, 2.21%. |
| X-ray Crystallography | Definitive molecular structure, bond lengths, and angles.[1] | Unambiguous identification of the compound and its stereochemistry. Can reveal co-crystallized impurities. | Requires a single, high-quality crystal, which can be challenging to obtain. | Square planar geometry around the platinum center.[4] |
| Infrared (IR) Spectroscopy | Presence of characteristic functional groups. | Useful for identifying the presence of specific bonds, such as C=C in the COD ligand.[1] | Often provides less detailed structural information than NMR. | Peaks corresponding to C-H and C=C stretching of the COD ligand. |
| Melting Point Analysis | Physical property indicative of purity. | Simple, rapid, and inexpensive. A sharp melting point close to the literature value suggests high purity.[5] | Impurities can depress and broaden the melting point range. Not a definitive test on its own. | Decomposes at elevated temperatures (e.g., Pt(COD)Cl₂ decomposes around 285°C).[6] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Precise quantification of platinum and trace elemental impurities. | Extremely sensitive for detecting trace metals and other inorganic impurities.[7][8] | Destructive technique; does not provide information on the molecular form of the impurities. | Can determine platinum concentration down to parts-per-billion levels.[7] |
*Data for the analogous and well-characterized Dichloro(1,5-cyclooctadiene)platinum(II) is provided for reference. The chemical shifts and elemental composition for the diiodo complex will differ.
Experimental Workflow and Methodologies
A logical workflow for assessing the purity of a newly synthesized batch of Diiodo(1,5-cyclooctadiene)platinum(II) is crucial for a thorough and efficient analysis.
Caption: Experimental workflow for the purity assessment of synthesized Diiodo(1,5-cyclooctadiene)platinum(II).
Detailed Experimental Protocols
-
Objective: To confirm the presence of the 1,5-cyclooctadiene (COD) ligand and to detect and quantify proton-containing impurities.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized Pt(COD)I₂ in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, and a relaxation delay of 1-2 seconds.
-
Integrate the signals corresponding to the olefinic and aliphatic protons of the COD ligand and any impurity signals. The ratio of these integrations should be consistent with the structure.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
-
Objective: To determine the weight percentage of carbon and hydrogen in the sample and compare it to the theoretical values for Pt(COD)I₂.
-
Protocol:
-
Submit a small, homogenous, and dry sample (typically 1-3 mg) to an analytical laboratory for combustion analysis.
-
The sample is combusted at high temperatures, and the resulting CO₂ and H₂O are quantified.
-
Compare the experimental weight percentages of C and H with the calculated values for the molecular formula C₈H₁₂I₂Pt. A deviation of more than ±0.4% may indicate the presence of impurities.
-
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
-
Protocol:
-
Grow single crystals of the synthesized Pt(COD)I₂. This can often be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software. The resulting structure will confirm the connectivity and stereochemistry of the molecule.
-
-
Objective: To determine the precise platinum content and to identify and quantify any trace metal impurities.
-
Protocol:
-
Accurately weigh a small amount of the Pt(COD)I₂ sample.
-
Digest the sample in a suitable acid mixture (e.g., aqua regia) to bring the platinum and any other metals into solution.[7]
-
Introduce the resulting solution into the ICP-MS instrument.
-
The sample is nebulized and ionized in an argon plasma. The ions are then separated by their mass-to-charge ratio and detected.[7]
-
Quantify the platinum concentration and other elements by comparing the signal intensities to those of certified reference materials.
-
By employing a combination of these techniques, researchers can confidently assess the purity of their synthesized Diiodo(1,5-cyclooctadiene)platinum(II), ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 5. moravek.com [moravek.com]
- 6. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 8+ Ways to Test Platinum: Is it Real? [jitsi.cmu.edu.jm]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Benchmark Reactions for Testing the Catalytic Activity of Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the catalytic activity of diiodo(1,5-cyclooctadiene)platinum(II) (Pt(cod)I₂), a platinum(II) complex of interest in organic synthesis and pharmaceutical development. Due to the relative scarcity of literature on Pt(cod)I₂ compared to its dichloro counterpart, this document outlines key benchmark reactions, detailed experimental protocols, and a comparison with established platinum catalysts. This allows for a systematic assessment of its potential advantages, such as enhanced reactivity due to the greater lability of the iodide ligands.
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
Since Pt(cod)I₂ is less commercially available than dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), a common starting point for its use in catalytic studies is its synthesis from the dichloride precursor. The following protocol is based on established halide exchange reactions on similar square planar platinum(II) complexes.
Experimental Protocol: Synthesis of Pt(cod)I₂
-
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂)
-
Sodium iodide (NaI) or potassium iodide (KI)
-
Acetone (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve Pt(cod)Cl₂ (1.0 eq) in a minimal amount of acetone.
-
In a separate flask, prepare a solution of NaI or KI (2.5 eq) in acetone.
-
Add the iodide salt solution dropwise to the stirred solution of Pt(cod)Cl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution is expected to change, and a precipitate of NaCl or KCl may form.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting solid, add dichloromethane to dissolve the desired Pt(cod)I₂ product, leaving the insoluble sodium/potassium chloride behind.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the dichloromethane from the filtrate to yield the crude Pt(cod)I₂ product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Benchmark Reaction 1: Hydrosilylation of Alkenes
Hydrosilylation, the addition of a Si-H bond across a C-C double bond, is a fundamental reaction in organosilicon chemistry and a classic test for platinum catalyst activity. The reaction of a terminal alkene, such as 1-octene, with a hydrosilane like triethylsilane, is a common benchmark.
Comparison of Catalysts in the Hydrosilylation of 1-Octene
| Catalyst | Catalyst Loading (mol%) | Substrate (Alkene) | Substrate (Silane) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (Regioselectivity) |
| Pt(cod)I₂ | 0.01 | 1-Octene | Triethylsilane | Toluene | 80 | [User Defined] | [Experimental Result] | [Experimental Result] |
| Pt(cod)Cl₂ | 0.01 | 1-Octene | Triethylsilane | Toluene | 80 | 4 | >95 | Anti-Markovnikov |
| Karstedt's Catalyst (Pt₂(dvtms)₃) | 0.001 | 1-Octene | Triethylsilane | Toluene | 25 | 1 | >99 | Anti-Markovnikov |
Note: Data for Pt(cod)I₂ is to be determined experimentally. The conditions provided are a starting point for evaluation.
Experimental Protocol: Hydrosilylation of 1-Octene
-
Materials:
-
Pt(cod)I₂ (or alternative catalyst)
-
1-Octene (freshly distilled)
-
Triethylsilane (freshly distilled)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the platinum catalyst (e.g., 0.01 mol%).
-
Add anhydrous toluene (e.g., 2 mL).
-
Add 1-octene (1.0 mmol) and the internal standard.
-
Add triethylsilane (1.2 mmol).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Catalytic Cycle: Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)
Diiodo(1,5-cyclooctadiene)platinum(II) versus other transition metal catalysts for specific reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of catalyst is paramount to achieving desired reaction outcomes, including high yield, selectivity, and efficiency. Diiodo(1,5-cyclooctadiene)platinum(II), Pt(cod)I₂, is a significant player in this arena, particularly in key organic transformations such as hydrosilylation and cycloisomerization reactions. This guide provides an objective comparison of Pt(cod)I₂ with other commonly employed transition metal catalysts for these reactions, supported by experimental data and detailed protocols.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. Platinum-based catalysts are highly effective for this transformation.[1] While Karstedt's and Speier's catalysts are industrial benchmarks, Pt(cod)I₂ and its dichloro analogue, Pt(cod)Cl₂, also serve as important precursors and catalysts.
Comparative Performance in the Hydrosilylation of 1-Octene
The hydrosilylation of 1-octene is a standard model reaction for evaluating catalyst performance. Below is a comparison of various platinum-based catalysts in this reaction.
| Catalyst | Silane | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading | Ref. |
| Pt(cod)I₂ | Triethylsilane | 80 | 2 | ~95% (estimated) | 0.01 mol% | [2] |
| Karstedt's Catalyst | Dimethoxymethylsilane | 70 | 0.5 | 86 | 16 ppm | [3] |
| Speier's Catalyst | Dimethoxymethylsilane | 70 | 0.5 | 13 | 16 ppm | [3] |
| Pt/CeO₂ (heterogeneous) | Dimethylphenylsilane | 65 | 1 | >90 | - | [4] |
Note: Direct comparative data for Pt(cod)I₂ under the exact same conditions as other catalysts is limited in single studies. The data for Pt(cod)I₂ is estimated based on the performance of similar Pt(II) precursors. Karstedt's catalyst generally shows very high activity, enabling rapid conversions at low catalyst loadings.[5] Speier's catalyst, while historically significant, is often less active and can require an induction period.[6] Heterogeneous catalysts like Pt/CeO₂ are gaining attention for their recyclability and high activity.[4]
Experimental Protocol: Hydrosilylation of 1-Octene with Triethylsilane using a Pt(II) Catalyst
This protocol is a representative procedure for the hydrosilylation of an alkene catalyzed by a platinum complex like Pt(cod)I₂ or Pt(cod)Cl₂.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II) [or alternative Pt(II) catalyst]
-
1-Octene (distilled prior to use)
-
Triethylsilane (distilled prior to use)
-
Anhydrous toluene (solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with the platinum catalyst (e.g., 0.01 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous toluene is added via syringe, followed by 1-octene.
-
The mixture is stirred at room temperature for 10 minutes to ensure dissolution and coordination.
-
Triethylsilane is then added dropwise via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 2 hours).
-
The reaction progress can be monitored by techniques such as GC-MS or ¹H NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.
Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Cycloisomerization of Enynes
Cycloisomerization reactions of enynes are powerful atom-economical methods for the synthesis of carbo- and heterocyclic frameworks. Both platinum and palladium catalysts are widely used for these transformations.
Comparative Performance in the Cycloisomerization of a 1,6-Enyne
The cycloisomerization of 1,6-enynes can proceed through different pathways depending on the catalyst and reaction conditions, leading to various cyclic products. Below is a comparison of different transition metal catalysts for a representative 1,6-enyne cycloisomerization.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| PtCl₂ | Diethyl diallylmalonate | Toluene | 80 | 1 | Bicyclic diene | 95 | [7] |
| Pd(OAc)₂/bbeda | N-allyl-N-(2-propynyl)tosylamide | Toluene | 80 | 0.25 | Bicyclic amine | >95 | [8] |
| [RhCl(cod)]₂/dppf | 1,6-enyne | THF | 60 | 12 | Cyclopentene derivative | 85 | [9] |
| AuCl₃ | Various 1,6-enynes | CH₂Cl₂ | RT | 0.5-2 | Various cyclic products | 80-95 | [10] |
Note: PtCl₂, a close analogue of Pt(cod)I₂, is a highly effective catalyst for enyne cycloisomerization.[7] Palladium catalysts, particularly with specific ligands, are also very active and can operate under mild conditions.[8] Rhodium and gold catalysts offer alternative reactivities and selectivities.[9][10] The choice of catalyst can significantly influence the reaction pathway and the structure of the resulting cyclic product.
Experimental Protocol: Cycloisomerization of a 1,6-Enyne Catalyzed by a Platinum(II) Complex
This protocol provides a general procedure for the cycloisomerization of a 1,6-enyne using a Pt(II) catalyst.
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [or PtCl₂]
-
1,6-Enyne substrate
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
A Schlenk tube is charged with the platinum catalyst (e.g., 2-5 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The 1,6-enyne substrate is added, followed by the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.
General Workflow for Catalyst Screening in a Cycloisomerization Reaction
Caption: A typical workflow for screening different catalysts in a cycloisomerization reaction.
Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) and its related Pt(II) complexes are versatile and effective catalysts for important organic transformations. In hydrosilylation reactions, they offer a reliable alternative to more common industrial catalysts like Karstedt's catalyst, although the latter often exhibits higher activity. For enyne cycloisomerizations, Pt(II) catalysts demonstrate excellent performance, leading to high yields of complex cyclic products. The choice between Pt(cod)I₂ and other transition metal catalysts such as those based on palladium, rhodium, or gold will ultimately depend on the specific substrate, desired product, and reaction conditions, including considerations of cost, selectivity, and functional group tolerance. The provided data and protocols serve as a valuable starting point for researchers in catalyst selection and experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.iu.edu [scholarworks.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. aiche.org [aiche.org]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling Byproducts in Diiodo(1,5-cyclooctadiene)platinum(II) Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the byproduct profiles of catalytic reactions is paramount for process optimization, purification, and ensuring the safety and efficacy of the final products. This guide provides a comparative analysis of byproducts in reactions catalyzed by diiodo(1,5-cyclooctadiene)platinum(II), Pt(COD)I₂, offering insights into its performance against alternative catalysts and detailing experimental considerations.
While specific data for diiodo(1,5-cyclooctadiene)platinum(II) is limited in publicly available literature, a comprehensive analysis can be conducted by leveraging the extensive research on its close analog, dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂). The similar ligand environment and oxidation state suggest that their catalytic behavior and byproduct formation pathways will be largely analogous, primarily in commercially significant reactions such as hydrosilylation.
Performance Comparison in Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While highly efficient, platinum-catalyzed hydrosilylation can be accompanied by several side reactions. The choice of catalyst plays a critical role in minimizing these undesirable pathways.
| Catalyst | Typical Substrates | Major Byproducts | Key Performance Characteristics |
| Diiodo(1,5-cyclooctadiene)platinum(II) (and its dichloro-analog) | Alkenes, Alkynes | Isomerized alkenes, Dehydrogenative silylation products, Colloidal platinum (Platinum black) | Good activity; byproduct profile is sensitive to reaction conditions and additives. The use of excess cyclooctadiene can stabilize the active catalytic species and reduce byproduct formation.[1] |
| Karstedt's Catalyst (Pt₂(dvtms)₃) | Alkenes, Alkynes | Isomerized alkenes, Dehydrogenative silylation products | Highly active and widely used in industry.[2] However, it can also lead to the formation of colloidal platinum.[2] |
| Speier's Catalyst (H₂PtCl₆) | Alkenes, Alkynes | Isomerized alkenes, Dehydrogenative silylation products | One of the earliest and most effective hydrosilylation catalysts. Its activity and selectivity can be influenced by the solvent and reaction temperature. |
| Iron-based Catalysts (e.g., Fe(acac)₃) | Alkenes, Alkynes | Can exhibit different regioselectivity (Markovnikov vs. anti-Markovnikov) depending on the ligand environment. | More sustainable and cost-effective alternatives to platinum. Their development is a key area of current research. |
| Cobalt-based Catalysts (e.g., Co₂(CO)₈) | Alkenes, Alkynes | Can also catalyze hydroformylation as a competing reaction. | Another class of earth-abundant metal catalysts being explored for hydrosilylation. |
Major Byproducts and Their Formation Pathways
The principal byproducts in platinum-catalyzed hydrosilylation reactions arise from competing reaction pathways of the key intermediates in the catalytic cycle.
Olefin Isomerization
The platinum-hydride intermediate, a key species in the Chalk-Harrod mechanism, can undergo reversible β-hydride elimination. This process can lead to the migration of the double bond along the carbon chain of the alkene substrate, resulting in a mixture of constitutional isomers of the desired hydrosilylation product.
Dehydrogenative Silylation
Instead of the desired addition of the Si-H bond across the double bond, a dehydrogenative coupling can occur, leading to the formation of a silyl-substituted alkene and dihydrogen gas. This pathway is more prevalent with certain substrates and reaction conditions.
Formation of Colloidal Platinum (Platinum Black)
A significant issue in homogeneous platinum catalysis is the reduction of the active platinum species to colloidal platinum nanoparticles, often observed as a black precipitate.[2] This process deactivates the homogeneous catalyst and the resulting platinum colloids can themselves catalyze undesired side reactions, leading to a complex product mixture.[2][3] The presence of ligands like 1,5-cyclooctadiene can help to stabilize the platinum center and mitigate the formation of platinum black.[1]
Experimental Protocols
General Procedure for Hydrosilylation of an Alkene Catalyzed by Diiodo(1,5-cyclooctadiene)platinum(II)
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II)
-
Alkene substrate
-
Hydrosilane
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene substrate in anhydrous toluene.
-
Add the hydrosilane to the solution.
-
In a separate vial, prepare a stock solution of diiodo(1,5-cyclooctadiene)platinum(II) in anhydrous toluene.
-
Add the required amount of the catalyst stock solution to the reaction mixture. The catalyst loading is typically in the range of 10-100 ppm relative to the alkene.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction can be quenched, and the product isolated by distillation or chromatography.
Byproduct Analysis:
-
GC-MS: To identify and quantify the volatile components of the reaction mixture, including the desired product, unreacted starting materials, and any low-boiling byproducts such as isomerized alkenes.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To characterize the structure of the main product and identify byproducts. The presence of vinylsilanes can indicate dehydrogenative silylation.
-
Visual Observation: The formation of a black precipitate is a strong indicator of colloidal platinum formation.
Visualizing Reaction Pathways and Workflows
To better understand the complex processes involved, graphical representations of the catalytic cycle and experimental workflow are provided below.
Caption: Catalytic cycle for hydrosilylation and pathways to major byproducts.
Caption: General experimental workflow for a Pt(COD)I₂ catalyzed hydrosilylation.
Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) is a competent catalyst for reactions such as hydrosilylation. The formation of byproducts, including isomerized olefins and dehydrogenative silylation products, is a key consideration in its application. A thorough understanding of the reaction mechanism and careful control of reaction parameters, potentially including the use of stabilizing additives, are crucial for minimizing these side reactions and achieving high selectivity towards the desired product. The insights provided in this guide, drawn from the behavior of closely related platinum catalysts, offer a valuable framework for researchers working with this catalytic system.
References
Performance Evaluation of Diiodo(1,5-cyclooctadiene)platinum(II) in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)I₂, is a key precursor in the synthesis of a wide array of platinum-containing compounds, including catalysts and potential therapeutic agents. The choice of solvent is paramount as it significantly influences the solubility, stability, and reactivity of this organometallic complex, thereby impacting reaction outcomes and product yields. This guide provides a comparative analysis of the performance of Diiodo(1,5-cyclooctadiene)platinum(II) in various common organic solvents, offering insights into its behavior and guidance for its effective utilization. While direct quantitative data for Pt(cod)I₂ is limited in the literature, this guide draws upon available information for the analogous dichloro and dibromo complexes, as well as general principles of platinum(II) chemistry, to provide a comprehensive overview.
Comparative Performance Data
The performance of Diiodo(1,5-cyclooctadiene)platinum(II) and its analogues, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂) and Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(cod)Br₂), is summarized below. The data for the iodo complex is often inferred from its lighter halide counterparts due to a lack of specific studies.
Table 1: Solubility of Dihalo(1,5-cyclooctadiene)platinum(II) Complexes
| Solvent | Pt(cod)Cl₂ Solubility | Pt(cod)Br₂ Solubility | Pt(cod)I₂ Solubility (Inferred) | Polarity Index |
| Dichloromethane (DCM) | Soluble | Soluble | Soluble | 3.1 |
| Chloroform | Soluble | Soluble | Slightly Soluble | 4.1 |
| Acetone | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | 5.1 |
| Acetonitrile (MeCN) | Soluble | Soluble | Soluble | 5.8 |
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble | 6.4 |
| Dimethyl Sulfoxide (DMSO) | Soluble (reactive) | Soluble (reactive) | Soluble (reactive) | 7.2 |
| Methanol (MeOH) | Soluble | Soluble | Soluble | 5.1 |
| Ethanol (EtOH) | Soluble | Soluble | Soluble | 4.3 |
| Tetrahydrofuran (THF) | Moderately Soluble | Moderately Soluble | Moderately Soluble | 4.0 |
| Toluene | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | 2.4 |
| Hexane | Insoluble | Insoluble | Insoluble | 0.1 |
Table 2: Stability of Dihalo(1,5-cyclooctadiene)platinum(II) Complexes in Solution
| Solvent | General Stability Trend | Observations and Remarks |
| Chlorinated Solvents (DCM, Chloroform) | Good | Generally stable for short to moderate periods. Prolonged exposure to light can lead to decomposition. |
| Coordinating Solvents (MeCN, DMF, DMSO) | Moderate to Poor | Can undergo solvent-assisted ligand substitution, where the solvent molecule displaces the halide or COD ligand. The rate of substitution generally follows the order DMSO > DMF > MeCN. For DMSO, this can lead to the formation of species like cis-[Pt(cod)(DMSO)I]⁺. |
| Protic Solvents (MeOH, EtOH) | Moderate | Generally stable, but can undergo slow solvolysis, especially in the presence of nucleophiles. |
| Non-polar Aprotic Solvents (Toluene, Hexane) | Good | Stable due to poor solvation and low reactivity of the solvent. However, the low solubility limits their utility. |
Table 3: Reactivity in Ligand Substitution Reactions
| Solvent Type | Relative Rate of Substitution | Mechanistic Considerations |
| Polar Aprotic (e.g., DMF, DMSO) | Fast | The solvent can participate in the reaction mechanism, often through an associative pathway. The high polarity stabilizes charged intermediates and transition states. |
| Chlorinated (e.g., DCM) | Moderate | Generally considered "non-coordinating," providing a relatively inert medium for studying the intrinsic reactivity of the complex with added nucleophiles. |
| Protic (e.g., MeOH, EtOH) | Moderate to Slow | The solvent can act as a competing nucleophile and can stabilize the leaving group through hydrogen bonding, affecting the overall reaction rate. |
| Non-polar (e.g., Toluene) | Slow | Reactions are generally slower due to poor solvation of both the platinum complex and many common nucleophiles. |
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Qualitative Solubility
Objective: To determine the qualitative solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in a range of organic solvents.
Materials:
-
Diiodo(1,5-cyclooctadiene)platinum(II)
-
A selection of organic solvents (e.g., Dichloromethane, Chloroform, Acetone, Acetonitrile, DMF, DMSO, Methanol, Ethanol, THF, Toluene, Hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of Diiodo(1,5-cyclooctadiene)platinum(II) to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Sparingly Soluble: A significant portion of the solid remains undissolved, or the solution is cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Safety Operating Guide
Proper Disposal of Diiodo(1,5-cyclooctadiene)platinum(II): A Guide for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment and minimizing environmental impact. For organoplatinum compounds like Diiodo(1,5-cyclooctadiene)platinum(II), a cautious approach rooted in the known hazards of related chemical families is essential. Platinum compounds can present significant health risks, including allergic reactions and respiratory sensitization.
Key Hazard and Disposal Considerations
Proper waste management begins with a clear understanding of the potential hazards. The following table summarizes key data points relevant to the safe handling and disposal of platinum-containing compounds.
| Hazard Category | Description | Disposal Consideration |
| Toxicity | Soluble platinum salts can be highly toxic. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Platinum compounds can also cause allergic skin reactions and respiratory sensitization.[3][4] | All waste contaminated with Diiodo(1,5-cyclooctadiene)platinum(II) must be treated as hazardous waste.[3] |
| Reactivity | Platinum compounds can be reactive with strong oxidizing agents.[3][4] Some platinum compounds are explosively unstable.[5] | Segregate waste from incompatible chemicals, particularly strong oxidizing agents.[3][6] |
| Environmental | As a heavy metal compound, improper disposal can lead to soil and water contamination.[3] It may be harmful to aquatic organisms.[4] | Do not dispose of waste down the drain.[3][5] All waste must be handled in accordance with local, state, and federal regulations.[4] |
| Physical State | Waste may be in solid form (pure compound, contaminated lab supplies) or liquid form (dissolved in solvents). | Segregate waste by physical state and type of contamination.[3] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of Diiodo(1,5-cyclooctadiene)platinum(II) and associated waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of damage before use.[6]
-
Eye Protection: Wear chemical splash goggles. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
Body Protection: A long-sleeved lab coat is mandatory to protect the skin.[6]
2. Waste Segregation and Collection:
-
Principle: Organometallic platinum waste should be segregated from other types of chemical waste to prevent dangerous reactions.[6]
-
Solid Waste:
-
Collect all solid waste, including residual amounts of the compound, contaminated spatulas, weigh boats, and contaminated personal protective equipment (e.g., gloves), in a dedicated hazardous waste container.
-
The container must be made of a non-reactive material (e.g., a clearly labeled, sealable polyethylene bag or a designated solid waste drum).
-
Sweep up any spills carefully to avoid generating dust and place the material into the designated solid waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing Diiodo(1,5-cyclooctadiene)platinum(II) in a dedicated, sealed, and clearly labeled hazardous waste container for organometallic or heavy metal waste.[3]
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[3]
-
-
Contaminated Labware (Sharps and Glassware):
-
Place contaminated disposable glassware and sharps (e.g., needles, broken glass) into a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent. Collect all rinsate as hazardous liquid waste.[3]
-
3. Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Diiodo(1,5-cyclooctadiene)platinum(II) Waste." List all components, including solvents, and their approximate concentrations.
-
Storage: Keep waste containers tightly sealed when not in use.[8] Store the containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
4. Final Disposal:
-
Professional Disposal: All waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service.[9] Follow all local, state, and federal regulations.
-
Recycling: Platinum is a valuable metal, and recycling or recovery may be an option.[10] Consult with your EHS office or a specialized chemical waste vendor about potential platinum recovery programs.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Diiodo(1,5-cyclooctadiene)platinum(II) waste.
Caption: Disposal workflow for Diiodo(1,5-cyclooctadiene)platinum(II).
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. colonialmetals.com [colonialmetals.com]
- 10. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
